molecular formula C16H10INO B1392210 4-(2-Iodobenzoyl)isoquinoline CAS No. 1187166-30-8

4-(2-Iodobenzoyl)isoquinoline

Cat. No.: B1392210
CAS No.: 1187166-30-8
M. Wt: 359.16 g/mol
InChI Key: NPTMPPVXESKXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Iodobenzoyl)isoquinoline is a specialized heterocyclic compound that serves as a versatile synthon in advanced organic and medicinal chemistry research. The molecule combines an isoquinoline scaffold, a privileged structure in drug discovery , with both an iodine substituent and a benzoyl group, offering multiple sites for chemical modification. The iodine atom at the 2-position of the benzoyl ring is a highly valuable functional handle, enabling further derivatization through modern cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex molecular architectures . Isoquinoline derivatives are of significant research interest due to their wide range of biological activities, often serving as key scaffolds in the development of pharmacologically active agents . The specific substitution pattern of this compound makes it a compelling candidate for exploring new chemical space in drug discovery programs, particularly for generating novel analogs with potential bioactivity. This product is intended for use as a reference standard and a building block in chemical synthesis. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-iodophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10INO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTMPPVXESKXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281401
Record name (2-Iodophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-30-8
Record name (2-Iodophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Iodophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mass Spectrometry of 4-(2-Iodobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(2-Iodobenzoyl)isoquinoline (CAS: 1187166-30-8). Designed for analytical chemists and drug development professionals, this document details the physicochemical properties, ionization mechanics, and fragmentation pathways of this compound. Special emphasis is placed on the "ortho-effect" facilitated by the 2-iodo substituent and the benzoyl linker, a critical mechanistic feature for structural elucidation and impurity profiling in synthetic workflows.

Physicochemical Profile & Ionization Physics

Understanding the fundamental properties of the analyte is prerequisite to optimizing MS parameters. 4-(2-Iodobenzoyl)isoquinoline combines a basic nitrogen heterocycle with an electron-withdrawing iodobenzoyl moiety.

Molecular Descriptors
PropertyValueNotes
Formula C₁₆H₁₀INO
Monoisotopic Mass 358.9783 DaHigh mass defect due to Iodine (

I = 126.9045).
Exact Mass [M+H]⁺ 359.9856 DaProtonation site: Isoquinoline Nitrogen.
Isotopic Pattern A+1 (~17%)Carbon-13 contribution. No A+2 peak (Iodine is monoisotopic).
C-I Bond Energy ~65 kcal/molWeak bond; prone to homolytic cleavage or oxidative addition.
Ionization Mechanism (ESI+)

In Electrospray Ionization (ESI) positive mode, the isoquinoline nitrogen (pKa ~5.4) acts as the primary proton acceptor.

  • Primary Ion Formation:

    
    
    
  • Adduct Formation: In the presence of ammonium buffers,

    
     may be observed, though the high basicity of the isoquinoline ring favors the protonated species.
    
  • In-Source Fragmentation: The weak C-I bond makes this molecule susceptible to in-source deiodination (loss of I• or HI) if cone voltages are excessive (>30V).

Experimental Methodology

To ensure reproducible spectral data, the following LC-MS/MS conditions are recommended. These protocols are designed to maximize sensitivity while retaining structural information.

Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).

  • Precaution: Avoid protic solvents with high pH to prevent potential nucleophilic displacement of the iodine.

Instrument Parameters (Q-TOF / Orbitrap)
ParameterSettingRationale
Ionization Source ESI PositiveTargets basic N-heterocycle.
Capillary Voltage 3.0 - 3.5 kVStandard for stable Taylor cone.
Cone Voltage 20 VMinimizes in-source deiodination.
Collision Energy Stepped (15, 30, 45 eV)Captures low-energy rearrangements and high-energy cleavages.
Resolution > 30,000 FWHMRequired to resolve isobaric interferences near the I-defect.

Fragmentation Mechanics & Spectral Interpretation[1][2][3][4][5]

The fragmentation of 4-(2-Iodobenzoyl)isoquinoline is governed by three competing mechanisms: Alpha-Cleavage , Reductive Deiodination , and the Ortho-Effect .

Pathway A: The Ortho-Effect (Proximal Interaction)

The 2-iodo position is sterically adjacent to the carbonyl oxygen. Upon collisional activation, the carbonyl oxygen can interact with the iodine, facilitating the loss of the iodine radical or HI. This "ortho-effect" is diagnostic for 2-substituted benzoyl derivatives, distinguishing them from 3- or 4- isomers.

Pathway B: Alpha-Cleavage (Acylium Formation)

The bond between the carbonyl carbon and the isoquinoline ring or the phenyl ring is cleaved.

  • Cleavage 1: Formation of the Isoquinoline-4-carbonyl cation (Acylium ion).

  • Cleavage 2: Formation of the 2-Iodobenzoyl cation (m/z 231).

Pathway C: Reductive Deiodination

The loss of the Iodine radical (I•, 127 Da) is a dominant pathway due to the weak C-I bond, generating a radical cation


 at m/z 233.
Visualization of Fragmentation Pathways

FragmentationPathways Precursor [M+H]+ Precursor m/z 360.0 (Protonated 4-(2-Iodobenzoyl)isoquinoline) Deiodination Radical Cation [M+H - I•]+• m/z 233.0 Precursor->Deiodination Neutral Loss of I• (-127 Da) (Weak C-I Bond) Acylium Isoquinoline-4-acylium [Isoq-CO]+ m/z 156.0 Precursor->Acylium α-Cleavage (Path B) Loss of Iodobenzene Iodobenzoyl 2-Iodobenzoyl Cation [C7H4IO]+ m/z 230.9 Precursor->Iodobenzoyl α-Cleavage (Path B) Charge retention on Benzoyl Cyclic Cyclic Oxonium/Isoquinolinium (Ortho-elimination intermediate) m/z 232.0 (Loss of HI) Precursor->Cyclic Ortho-Effect (Path A) Loss of HI (-128 Da) Isoquinoline Isoquinoline Cation [Isoq+H]+ m/z 130.0 Deiodination->Isoquinoline Loss of CO (-28 Da) Secondary Fragmentation Acylium->Isoquinoline Loss of CO (-28 Da)

Figure 1: Proposed fragmentation pathways for 4-(2-Iodobenzoyl)isoquinoline in ESI+ MS/MS.

Analytical Validation & Quality Control

To validate this method for drug development assays (e.g., metabolic stability or impurity testing), the following criteria must be met.

Specificity Check

The presence of the Iodine atom provides a unique mass defect.

  • Mass Defect Filter: Set a filter for mass defect ~0.98 (due to I).

  • Diagnostic Ion: The m/z 126.9045 (I+) ion may be observed in negative mode or high-energy positive mode, but the loss of 127 Da from the parent is the primary confirmation.

Differentiation from Regioisomers

The ortho-effect is the key differentiator between 4-(2-iodobenzoyl)isoquinoline and its 3-iodo or 4-iodo isomers.

  • 2-Iodo (Ortho): Prominent

    
     or 
    
    
    
    peaks due to proximity to carbonyl.
  • 3-Iodo/4-Iodo (Meta/Para): Reduced abundance of deiodinated species; alpha-cleavage dominates.

References

  • Schmidt, J., et al. (2005). "Analysis of benzylisoquinoline-type alkaloids by electrospray tandem mass spectrometry." European Journal of Mass Spectrometry. Link

  • Holčapek, M., et al. (2010). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[1] Mass Spectrometry Reviews. Link

  • Guo, Y., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Royal Society Open Science. Link

  • Ramana, D.V., & Kantharaj, E. (1995). "Ortho effects in the mass spectra of some substituted aromatic systems." Journal of Mass Spectrometry. (Contextual grounding for ortho-effect mechanisms).

Sources

Solubility Profile of 4-(2-Iodobenzoyl)isoquinoline: A Framework for Prediction, Experimental Determination, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Iodobenzoyl)isoquinoline is a complex heterocyclic molecule featuring a confluence of functionalities that suggest its potential as a scaffold in medicinal chemistry and organic synthesis. The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds[1], while the iodobenzoyl substituent provides a handle for further synthetic transformations, such as cross-coupling reactions. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective use, governing everything from reaction conditions and purification strategies to formulation for biological screening.

This guide provides a comprehensive framework for understanding and determining the solubility of 4-(2-Iodobenzoyl)isoquinoline. In the absence of publicly available empirical data for this specific molecule, we will first derive a theoretical solubility profile based on first principles of its molecular structure. Subsequently, we will detail a robust, self-validating experimental protocol for the accurate measurement of its thermodynamic solubility in a range of common organic solvents. This integrated approach of prediction and rigorous experimentation provides a reliable pathway for researchers to generate the critical data needed for their work.

Part 1: Molecular Profile and Theoretical Solubility Assessment

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. By dissecting the structure of 4-(2-Iodobenzoyl)isoquinoline, we can predict its behavior in different solvent classes.

Structural and Physicochemical Analysis

The molecule can be deconstructed into three key components:

  • The Isoquinoline Core: This nitrogen-containing heterocyclic system is weakly basic (the parent isoquinoline has a pKa of 5.14) and can act as a hydrogen bond acceptor at the nitrogen atom.[2] While the parent molecule is soluble in many common organic solvents, some heavily substituted derivatives have been reported to have poor solubility.[2][3]

  • The Benzoyl Ketone Linker: The carbonyl group (C=O) is a polar moiety and a strong hydrogen bond acceptor. Its presence introduces a degree of polarity to the molecule.

  • The 2-Iodophenyl Group: This is a large, bulky, and lipophilic group. The iodine atom contributes significantly to the molecular weight and enhances its non-polar character through London dispersion forces.

Overall, 4-(2-Iodobenzoyl)isoquinoline is a large, relatively rigid molecule with a high calculated molecular weight (397.22 g/mol ). It possesses polar, hydrogen-bond accepting sites (the isoquinoline nitrogen and the carbonyl oxygen) but lacks any hydrogen bond donating groups. The large, non-polar surface area contributed by the aromatic rings and the iodine atom suggests that its solubility will be a complex interplay between polarity and lipophilicity. The significant crystal lattice energy, typical of large, rigid molecules, will need to be overcome by favorable solute-solvent interactions for dissolution to occur.

mol 4-(2-Iodobenzoyl)isoquinoline isoquinoline Isoquinoline Core - Weakly Basic (pKa ~5.1) - H-Bond Acceptor mol->isoquinoline contributes benzoyl Benzoyl Ketone - Polar Group - H-Bond Acceptor mol->benzoyl contributes iodophenyl 2-Iodophenyl Group - Lipophilic - Bulky / High MW - van der Waals Forces mol->iodophenyl contributes polarity Polarity / H-Bonding isoquinoline->polarity benzoyl->polarity iodophenyl->polarity lipophilicity size Size / Crystal Lattice Energy iodophenyl->size solubility Overall Solubility Profile polarity->solubility size->solubility

Caption: Key molecular features influencing the solubility of 4-(2-Iodobenzoyl)isoquinoline.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can formulate a hypothesis for the solubility of 4-(2-Iodobenzoyl)isoquinoline across a spectrum of solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)High These solvents have strong dipole moments and can effectively solvate the polar ketone and isoquinoline moieties without the energetic penalty of disrupting a hydrogen-bonding network.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)High to Moderate Excellent solvents for a wide range of organic compounds. They can effectively solvate both the polar and non-polar regions of the molecule.
Protic Polar Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate Can act as hydrogen bond donors to the nitrogen and oxygen atoms. However, the large lipophilic portion of the molecule may limit high solubility.
Ethers Tetrahydrofuran (THF), Diethyl Ether (Et₂O)Moderate to Low THF is a better solvent than diethyl ether due to its higher polarity. Solubility will be limited by the molecule's polarity.
Aromatic Toluene, XylenesModerate to Low Favorable π-π stacking interactions are possible with the aromatic rings, but these solvents lack the polarity to effectively solvate the ketone and nitrogen.
Aliphatic Hexanes, HeptaneVery Low / Insoluble These non-polar solvents will not effectively solvate the polar functional groups, making dissolution energetically unfavorable.

Part 2: A Robust Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical fact, a standardized and rigorous protocol is essential. The following method for determining thermodynamic (equilibrium) solubility is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle of the Method

The goal is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. The concentration of the solute in the liquid phase at this point is its thermodynamic solubility. This is typically achieved by agitating an excess of the solid in the solvent at a constant temperature for a sufficient period to reach equilibrium.[4][5]

Mandatory Visualization: Experimental Workflow

cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_quantify 4. Quantification (HPLC) weigh Weigh excess solid (e.g., ~10 mg) add_solvent Add precise volume of solvent (e.g., 1.0 mL) to vial weigh->add_solvent shake Agitate at constant T (e.g., 25°C) for 24-48h add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm PTFE filter) centrifuge->filter dilute Dilute supernatant into mobile phase filter->dilute inject Inject onto calibrated HPLC system dilute->inject calculate Calculate concentration vs. standard curve inject->calculate

Caption: Standard Operating Procedure for determining thermodynamic solubility.

Detailed Step-by-Step Methodology

1. Materials and Equipment:

  • 4-(2-Iodobenzoyl)isoquinoline (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

2. Experimental Procedure:

  • Preparation of Standards: Prepare a stock solution of 4-(2-Iodobenzoyl)isoquinoline in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation:

    • Add an excess amount of solid 4-(2-Iodobenzoyl)isoquinoline (e.g., 5-10 mg, accurately weighed) into a 2 mL glass vial. The key is to ensure solid remains after equilibration.

    • Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.

    • Prepare each solvent system in triplicate to assess variability.[6]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for 24 to 48 hours. A preliminary time-course experiment can be run to confirm that equilibrium is reached (i.e., the measured solubility does not increase after 24 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand at the set temperature for 30 minutes to let larger particles settle.

    • Centrifuge the vials for 15 minutes at a high speed (e.g., 10,000 x g) to pellet the remaining solid.

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine particulates that could lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Using the calibration curve, determine the concentration of 4-(2-Iodobenzoyl)isoquinoline in the diluted sample.

    • Back-calculate to find the concentration in the original undiluted supernatant. This value is the solubility.

Part 3: Anticipated Solubility Profile and Data Interpretation

The data generated from the experimental protocol should be compiled for clear comparison and analysis.

Data Presentation: Solubility of 4-(2-Iodobenzoyl)isoquinoline at 25 °C
SolventSolvent ClassDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
DMSOAprotic Polar46.7(Experimental Data)(Calculated Data)
DMFAprotic Polar36.7(Experimental Data)(Calculated Data)
AcetonitrileAprotic Polar37.5(Experimental Data)(Calculated Data)
DichloromethaneChlorinated9.1(Experimental Data)(Calculated Data)
THFEther7.5(Experimental Data)(Calculated Data)
MethanolProtic Polar32.7(Experimental Data)(Calculated Data)
EthanolProtic Polar24.5(Experimental Data)(Calculated Data)
TolueneAromatic2.4(Experimental Data)(Calculated Data)
HexanesAliphatic1.9(Experimental Data)(Calculated Data)
Interpreting the Results

The empirical data will provide a clear picture of the optimal solvents for 4-(2-Iodobenzoyl)isoquinoline. By comparing the results to the theoretical predictions, a deeper understanding of the governing intermolecular forces can be achieved.

  • High solubility in DMSO/DMF would confirm the importance of the polar interactions at the ketone and isoquinoline sites.

  • Comparing solubility in DCM vs. Toluene can highlight the importance of the solvent's dipole moment over simple aromatic interactions.

  • The trend from Methanol > Ethanol > Isopropanol (if observed) would demonstrate the effect of steric hindrance on hydrogen bonding and the increasing aliphatic character of the solvent.

A Note on Solid-State Properties: It is crucial to recognize that solubility is a property of a specific solid-state form (polymorph, solvate, or amorphous solid). It is best practice to analyze the remaining solid after the experiment by a technique like X-ray Powder Diffraction (XRPD) to ensure that the solid form has not changed during the experiment.[7]

Conclusion

While specific solubility data for 4-(2-Iodobenzoyl)isoquinoline is not readily found in the literature, this guide demonstrates that a powerful combination of theoretical structural analysis and rigorous, systematic experimentation can provide the necessary insights. By predicting solubility based on molecular features and then applying a robust protocol for empirical determination, researchers can confidently select appropriate solvents for synthesis, purification, and formulation. This foundational data is indispensable for unlocking the full potential of this promising molecule in drug development and chemical research, ensuring that subsequent experimental design is built on a solid physicochemical understanding.

References

  • Wikipedia contributors. (2024). Isoquinoline. Wikipedia, The Free Encyclopedia. [Link]

  • Nowak, K., et al. (2022). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. MDPI. [Link]

  • Srikanth Kumar. (2020). ISOQUINOLINE - Synthesis, Reactions and Medicinal uses. YouTube. [Link]

  • A new entry in the synthesis of isoquinolines using isobenzofuran-nitrile Diels-Alder reactions. (2004). PubMed. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. [Link]

  • Saczewski, J., et al. (2018). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). [Link]

  • Silva, T. R. C., et al. (2022). Synthesis of Isoquinolines via the [4+2] Cycloaddition Reaction of Oxazoles and Arynes. ResearchGate. [Link]

  • Shayanfar, A., & Jouyban, A. (2021). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Elder, D., & Teasdale, A. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Wang, S., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. [Link]

  • Hoechst Aktiengesellschaft. (1979). Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them.
  • National Center for Biotechnology Information. (n.d.). Isoquinoline. PubChem. [Link]

Sources

"potential mechanism of action of 4-(2-Iodobenzoyl)isoquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Mechanism of Action of 4-(2-Iodobenzoyl)isoquinoline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(2-Iodobenzoyl)isoquinoline represents a distinct class of synthetic small molecules designed to disrupt cytoskeletal dynamics. Chemically, it belongs to the 4-aroylisoquinoline family, a scaffold engineered to mimic the pharmacophore of natural antimitotic agents like Combretastatin A-4 (CA-4) and Colchicine .

The primary potential mechanism of action (MoA) for this compound is the inhibition of tubulin polymerization via direct binding to the colchicine-binding site (CBS) on


-tubulin. By occupying this hydrophobic pocket, the compound prevents the curved-to-straight conformational transition of tubulin heterodimers required for microtubule assembly. This disruption leads to mitotic spindle collapse, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

This guide details the structural basis of this interaction, the downstream signaling cascades, and the experimental protocols required to validate this mechanism in a research setting.

Chemical Identity & Structural Biology

To understand the mechanism, one must first analyze the Structure-Activity Relationship (SAR) that defines the compound's affinity.

1.1 The Pharmacophore

The molecule consists of two primary aromatic systems linked by a ketone bridge:

  • Isoquinoline Core: Acts as a bioisostere for the trimethoxyphenyl ring found in colchicine or the quinoline ring in other tubulin inhibitors. It provides the necessary planar geometry to slot into the CBS.

  • Benzoyl Linker: The carbonyl group mimics the cis-double bond of CA-4, providing a rigid spacer that orients the two aromatic rings.

  • 2-Iodo Substituent (The Critical Modulator): The iodine atom at the ortho-position of the benzoyl ring serves two mechanistic functions:

    • Steric Lock: It forces the two aromatic rings into a twisted, non-planar conformation (dihedral angle adjustment) that perfectly matches the topography of the colchicine binding pocket.

    • Halogen Bonding: The iodine atom can act as a halogen bond donor (Lewis acid) to carbonyl backbone oxygens (e.g., Val238 or Thr179) within the tubulin binding site, potentially increasing affinity 10-100x compared to the unsubstituted analog.

Mechanism of Action (The Core)

The mechanism operates on three biological scales: Molecular (Protein Binding), Cellular (Signaling), and Tissue (Vascular).

2.1 Primary Target Engagement: The Colchicine Binding Site

Microtubules are dynamic polymers of


- and 

-tubulin. 4-(2-Iodobenzoyl)isoquinoline targets the interface between these dimers.
  • Binding Event: The compound permeates the cell membrane and binds to the

    
    -tubulin subunit .
    
  • Conformational Lock: Normally, GTP-bound tubulin straightens to polymerize. Upon binding, this compound "freezes" the tubulin dimer in a curved conformation .

  • Steric Hinderance: The bulky 2-iodobenzoyl group sterically clashes with the

    
    -subunit of the adjacent dimer, preventing the formation of longitudinal protofilaments.
    
2.2 Downstream Signaling Cascade
  • Spindle Checkpoint Activation: The cell attempts to divide but fails to form a functional mitotic spindle.

  • SAC Activation: The Spindle Assembly Checkpoint (SAC) proteins (Mad2, BubR1) remain active, inhibiting the Anaphase-Promoting Complex (APC/C).

  • Cyclin B1 Accumulation: Without APC/C activity, Cyclin B1 is not degraded, locking the cell in the G2/M phase .

  • Apoptotic Trigger: Prolonged arrest leads to the phosphorylation of Bcl-2 (inactivating it) and the activation of Caspase-3 , driving the cell into apoptosis.

2.3 Visualization of the Signaling Pathway

MoA_Pathway Compound 4-(2-Iodobenzoyl)isoquinoline Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds (Kd ~ nM) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Defects Polymerization->Spindle Causes SAC Spindle Assembly Checkpoint (SAC) (Mad2 / BubR1 Activation) Spindle->SAC Triggers G2M G2/M Cell Cycle Arrest SAC->G2M Induces Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Prolonged Arrest

Figure 1: Mechanistic cascade from molecular binding to cellular apoptosis.

Experimental Validation Protocols

To scientifically validate this mechanism, the following self-validating experimental workflows are recommended.

3.1 In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of microtubule assembly in a cell-free system.

Protocol:

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Setup: Prepare a 96-well plate at 37°C.

  • Treatment: Add 4-(2-Iodobenzoyl)isoquinoline at varying concentrations (0.1

    
    M – 10 
    
    
    
    M). Include Colchicine (5
    
    
    M)
    as a positive control and Taxol as a stabilizer control.
  • Initiation: Add Tubulin (3 mg/mL) to start the reaction.

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Result: A decrease in

      
       and final 
      
      
      
      compared to vehicle (DMSO) confirms inhibition.
    • Validation: If the curve is flat (like Colchicine), the mechanism is depolymerization. If the curve spikes (like Taxol), it is stabilization (incorrect mechanism).

3.2 Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest.[1]

Protocol:

  • Cell Line: HeLa or MCF-7 cells (log phase).

  • Dosing: Treat cells with

    
     concentration of the compound for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) (50

    
    g/mL) and RNase A.
    
  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Interpretation:

    • G0/G1 Peak: 2N DNA content.

    • G2/M Peak: 4N DNA content.

    • Validation: A significant accumulation (>40% vs. <10% in control) in the G2/M peak confirms antimitotic activity.

3.3 Competitive Binding Assay (Colchicine Displacement)

Objective: Prove the compound binds specifically to the Colchicine Binding Site.

Protocol:

  • Tracer: Use

    
    -Colchicine or a fluorescent colchicine analog.
    
  • Incubation: Incubate tubulin with the tracer and increasing concentrations of 4-(2-Iodobenzoyl)isoquinoline.

  • Measurement: Measure bound radioactivity (scintillation) or fluorescence polarization.

  • Analysis: A dose-dependent reduction in tracer binding indicates competitive displacement, confirming the binding site.

Quantitative Data Presentation

When characterizing this compound, organize your data into the following standard table format for publication or internal reporting.

Assay TypeParameterExpected Value (High Potency)Control Reference (Colchicine)
Enzymatic Tubulin Polymerization

1.0 – 3.0

M
~2.0

M
Binding Displacement of

-Colchicine
> 70% at 5

M
100%
Cellular Cytotoxicity (

) HeLa
10 – 100 nM~10 nM
Phenotypic G2/M Arrest Population> 50% of cells> 60% of cells
Structural Ligand Efficiency (LE)> 0.3~0.35

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation Synth Pd-Catalyzed Carbonylation Purify HPLC Purification (>95% Purity) Synth->Purify TubulinAssay Tubulin Polym. Assay (OD340) Purify->TubulinAssay In Vitro FACS Flow Cytometry (Cell Cycle) Purify->FACS In Cellulo

Figure 2: Step-by-step experimental workflow for validating the compound.

References

  • Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization. Source: Organic Letters (ACS Publications) URL:[Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Source: Molecules (MDPI) URL:[Link]

  • Discovery of new quinolines as potent colchicine binding site inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Synthesis, Antitubulin, and Antiproliferative SAR of C3/C1-substituted Tetrahydroisoquinolines. Source: ChemMedChem URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of 4-(2-Iodobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 4-(2-Iodobenzoyl)isoquinoline scaffold is a valuable building block in medicinal chemistry and materials science. The presence of the isoquinoline moiety, a recognized pharmacophore, coupled with a strategically placed iodo-functionalized benzoyl group, offers a versatile platform for the synthesis of complex molecular architectures.[1] The carbon-iodine bond serves as a highly reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to tailor the molecule's biological activity or material properties. This guide provides detailed protocols and expert insights into the functionalization of this key intermediate, focusing on robust and widely applicable palladium-catalyzed methodologies.

Introduction to the Strategic Importance of 4-(2-Iodobenzoyl)isoquinoline

The isoquinoline core is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. Functionalized isoquinolines are key components in the development of novel therapeutics. The 4-(2-Iodobenzoyl)isoquinoline motif is particularly significant as it positions an aryl iodide at a sterically accessible position, primed for derivatization. This allows for the systematic exploration of the chemical space around the isoquinoline core, a crucial step in structure-activity relationship (SAR) studies for drug discovery. For instance, substituted isoquinolinones, which can be accessed from such precursors, have been investigated as potent inhibitors of poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy.[1][2]

Core Functionalization Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond in 4-(2-Iodobenzoyl)isoquinoline is readily activated by palladium(0) catalysts, initiating a catalytic cycle that can be exploited for the formation of new carbon-carbon and carbon-nitrogen bonds.[3][4] The choice of the specific cross-coupling reaction—Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig—depends on the desired functionality to be introduced.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[3][5] This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is often more effective than pre-formed catalysts like Pd(PPh₃)₄ for complex substrates. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are particularly effective for challenging couplings due to their ability to promote both oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive boronic acids.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Materials:

  • 4-(2-Iodobenzoyl)isoquinoline

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-(2-Iodobenzoyl)isoquinoline (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.025 eq), XPhos (0.05 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition B
Palladium Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)
Ligand NoneSPhos (4 mol%)
Base Na₂CO₃ (2 M aq. solution)Cs₂CO₃ (2.5 eq)
Solvent Toluene/Ethanol/H₂O (3:1:1)Dioxane/H₂O (5:1)
Temperature 90 °C110 °C
Typical Yields 70-90%85-98%

dot

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 4-(2-Iodobenzoyl)isoquinoline - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Prepare Solvent Mixture (e.g., Dioxane/Water) reagents->solvent degas Degas Solvents solvent->degas setup Combine Reagents in Schlenk Tube degas->setup inert Inert Atmosphere (Ar/N2) setup->inert heat Heat & Stir (100-120 °C) inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling the aryl iodide with a terminal alkyne.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

  • Copper-Free Conditions: In some cases, particularly with electron-rich aryl iodides or when copper-sensitive functional groups are present, copper-free Sonogashira conditions can be employed, though these may require higher temperatures or more specialized ligands.[10]

Materials:

  • 4-(2-Iodobenzoyl)isoquinoline

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a dry Schlenk tube, add 4-(2-Iodobenzoyl)isoquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous THF and anhydrous Et₃N (in a 2:1 ratio, to achieve a substrate concentration of ~0.2 M).

  • Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

ParameterCondition A (Classic)Condition B (Copper-Free)
Palladium Source Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Co-catalyst/Ligand CuI (4 mol%)XPhos (4 mol%)
Base Et₃NCs₂CO₃ (2.0 eq)
Solvent THFToluene
Temperature Room Temperature to 60 °C80-100 °C
Typical Yields 75-95%70-90%

dot

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)(I)L₂ Pd0->ArPdI Oxidative Addition (Ar-I) ArPdC2R Ar-Pd(II)(C≡CR)L₂ ArPdI->ArPdC2R Transmetalation CuC2R Cu(I)C≡CR ArPdI:e->CuC2R:w ArPdC2R->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I)I CuI->CuC2R Alkyne + Base CuC2R->CuI Transmetalation

Caption: Simplified Catalytic Cycles in Sonogashira Coupling.

Heck Reaction: Introduction of Alkenyl Moieties

The Heck reaction enables the coupling of the aryl iodide with an alkene to form a new C-C bond, providing access to stilbene-like structures.[11] This reaction is catalyzed by a palladium complex in the presence of a base.

  • Ligand Choice: The choice of ligand can influence the regioselectivity of the alkene insertion. For terminal alkenes, both α- and β-hydride elimination can occur, leading to different isomers. Bulky phosphine ligands can favor the formation of the linear product.

  • Base: A relatively weak base, such as triethylamine or potassium carbonate, is typically sufficient to neutralize the HI generated in the reaction.

  • Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can improve the reaction efficiency, particularly for less reactive aryl halides.

Materials:

  • 4-(2-Iodobenzoyl)isoquinoline

  • Alkene (e.g., styrene, acrylic ester) (1.5 - 2.0 equivalents)

  • Pd(OAc)₂ (Palladium(II) acetate) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve 4-(2-Iodobenzoyl)isoquinoline (1.0 eq) in anhydrous DMF.

  • Add the alkene (1.5 eq), Et₃N (2.0 eq), P(o-tol)₃ (0.10 eq), and Pd(OAc)₂ (0.05 eq).

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Functional Groups

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the introduction of primary and secondary amines, anilines, and other nitrogen nucleophiles.[12]

  • Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands (e.g., BINAP, Josiphos, Xantphos) are generally required to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine and facilitate its coordination to the palladium center.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Materials:

  • 4-(2-Iodobenzoyl)isoquinoline

  • Amine (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.5 eq).

  • Add anhydrous toluene, followed by 4-(2-Iodobenzoyl)isoquinoline (1.0 eq) and the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: In Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be a side reaction. This can often be minimized by using a lower reaction temperature and ensuring a strictly anaerobic environment. In Heck reactions, isomerization of the double bond in the product can occur. The choice of ligand and reaction conditions can influence the product distribution.

  • Catalyst Decomposition: Palladium catalysts can sometimes decompose to form palladium black, especially at high temperatures. Using robust ligands and ensuring an inert atmosphere can help to minimize catalyst deactivation.

Conclusion

The functionalization of 4-(2-Iodobenzoyl)isoquinoline via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. Careful consideration of the reaction parameters and a systematic approach to optimization will enable the efficient and successful synthesis of a diverse library of 4-(2-benzoyl)isoquinoline derivatives.

References

  • (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

  • (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

  • (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube. Available at: [Link]

  • (n.d.). Heck reaction. Wikipedia. Available at: [Link]

  • (n.d.). On the way to selective PARP-2 inhibitors. Design, synthesis, and preliminary evaluation of a series of isoquinolinone derivatives. PubMed. Available at: [Link]

  • (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • (n.d.). Aqueous intramolecular Mizoroki–Heck reaction of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone: a model reaction for the in situ performance evaluation of Pd catalysts. Royal Society of Chemistry. Available at: [Link]

  • (2002). Isoquinolinone derivatives as parp inhibitors. Google Patents.
  • (2024). Atroposelective Synthesis of 2‐(Quinolin‐8‐yl)benzyl Alcohols by Biocatalytic Dynamic Kinetic Resolutions. idUS. Available at: [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. PubMed. Available at: [Link]

  • (2016). Synthesis of highly substituted isoquinolines/isoquinolones by ruthenium (ii)-catalyzed reaction of benzyl/α-methyl benzyl/benzoyl isocyanates with diaryl alkynes. Royal Society of Chemistry. Available at: [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • (2022). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Arkivoc. Available at: [Link]

  • (2012). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. Available at: [Link]

  • (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Institutes of Health. Available at: [Link]

  • (2022). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journals. Available at: [Link]

  • (2023). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Royal Society of Chemistry. Available at: [Link]

  • (n.d.). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Connect Journals. Available at: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

Sources

Application Notes and Protocols for Reactions with 4-(2-Iodobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

4-(2-Iodobenzoyl)isoquinoline is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive aryl iodide moiety ortho to a benzoyl group and attached to a privileged isoquinoline core, presents a unique synthetic handle for the construction of complex molecular architectures. The strategic positioning of the iodo group allows for its facile participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the generation of novel compounds with potential biological activity or unique photophysical properties.

This document provides a detailed guide to the experimental setup for two of the most powerful and widely used cross-coupling reactions involving 4-(2-Iodobenzoyl)isoquinoline: the Suzuki-Miyaura coupling and the Sonogashira coupling. The protocols and insights presented herein are grounded in established chemical principles and aim to provide researchers with a robust starting point for their synthetic endeavors.

PART 1: Foundational Principles and Strategic Considerations

The reactivity of 4-(2-Iodobenzoyl)isoquinoline is dominated by the carbon-iodine bond. The high polarizability and relatively low bond strength of the C-I bond make it highly susceptible to oxidative addition to a low-valent palladium(0) species, which is the crucial first step in many cross-coupling catalytic cycles. However, the steric hindrance imposed by the adjacent benzoyl group and the isoquinoline ring system can influence the reaction kinetics and requires careful optimization of the reaction conditions. Furthermore, the presence of the basic nitrogen atom in the isoquinoline ring can potentially coordinate to the palladium catalyst, which may either be a productive or inhibitory effect depending on the specific ligand and reaction conditions.

The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the reaction of an organohalide with an organoboron compound. In the context of 4-(2-Iodobenzoyl)isoquinoline, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, leading to the synthesis of complex biaryl ketones.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). The choice of ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For sterically hindered substrates like 4-(2-Iodobenzoyl)isoquinoline, bulky and electron-rich phosphine ligands such as Sphos or XPhos are often employed to enhance catalytic activity.

  • Base: A base is required to activate the organoboron species, typically a boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and is often dependent on the solvent and the specific substrates.

  • Solvent: The solvent system must be capable of dissolving the reagents and be stable at the reaction temperature. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used, as water can aid in the dissolution of the base and facilitate the transmetalation step.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is invaluable for the synthesis of aryl alkynes, which are versatile intermediates for the construction of more complex molecules, including polymers and biologically active compounds.

Causality of Experimental Choices:

  • Catalyst System: The Sonogashira coupling traditionally employs a dual catalytic system consisting of a palladium(0) species and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation.

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide generated during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions and catalyst deactivation.

PART 2: Detailed Experimental Protocols

Safety First: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Protocol 1: Suzuki-Miyaura Coupling of 4-(2-Iodobenzoyl)isoquinoline with Phenylboronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize 4-(2-Phenylbenzoyl)isoquinoline.

Materials:

  • 4-(2-Iodobenzoyl)isoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(2-Iodobenzoyl)isoquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-(2-Phenylbenzoyl)isoquinoline.

Data Presentation:

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂Precursor to the active Pd(0) catalyst.
Ligand SPhosBulky, electron-rich ligand to promote reaction with a sterically hindered substrate.
Base K₂CO₃Effective base for activating the boronic acid.
Solvent 1,4-Dioxane/Water (4:1)Good solvent system for both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-(2-Iodobenzoyl)isoquinoline Phenylboronic acid K₂CO₃ B Add Catalyst System: Pd(OAc)₂ + SPhos A->B C Add Solvents: 1,4-Dioxane + Water B->C D Heat to 80-100 °C under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F G Extraction with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the Suzuki-Miyaura coupling of 4-(2-Iodobenzoyl)isoquinoline.

Protocol 2: Sonogashira Coupling of 4-(2-Iodobenzoyl)isoquinoline with Phenylacetylene

This protocol outlines a typical Sonogashira coupling to synthesize 4-(2-(Phenylethynyl)benzoyl)isoquinoline.

Materials:

  • 4-(2-Iodobenzoyl)isoquinoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Round-bottom flask (Schlenk tube recommended)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-(2-Iodobenzoyl)isoquinoline (1.0 equiv).

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and Copper(I) iodide (0.05 equiv) to the tube.

  • Solvent and Reagent Addition: Evacuate and backfill the Schlenk tube with an inert atmosphere three times. Add anhydrous and degassed THF, followed by triethylamine (2.0 equiv) and phenylacetylene (1.5 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-(2-(Phenylethynyl)benzoyl)isoquinoline.

Data Presentation:

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂A common and effective precatalyst for Sonogashira couplings.
Cu Co-catalyst CuIActivates the terminal alkyne.
Base NEt₃Acts as a base and a solvent in some cases.
Solvent THF (anhydrous, degassed)Anhydrous and oxygen-free conditions are crucial for this reaction.
Temperature Room TemperatureThe reaction is often efficient at ambient temperature.

Catalytic Cycle Diagram:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-I(L₂) Pd0->PdII Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) PdII->Pd_alkyne Transmetalation Product Ar-C≡CR Pd_alkyne->Product Product->Pd0 Reductive Elimination CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Cu_acetylide->PdII Cu_acetylide->CuI Transmetalation Alkyne R-C≡C-H Alkyne->Cu_acetylide Base Base Base

Application Note & Protocols: Characterization of 4-(2-Iodobenzoyl)isoquinoline as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3][4] Derivatives of isoquinoline have been identified as potent inhibitors of various enzyme classes, including kinases, phosphodiesterases, and topoisomerases, making them highly valuable starting points for drug discovery.[3][5][6] This document introduces 4-(2-Iodobenzoyl)isoquinoline, a novel synthetic compound featuring the isoquinoline core, a flexible benzoyl linker, and a 2-iodo substituent. The presence of iodine is of particular interest, as it can participate in halogen bonding, a strong, non-covalent interaction that can enhance binding affinity and selectivity for a protein target. This application note provides a comprehensive, field-proven guide for researchers to systematically characterize the enzyme inhibitory potential of 4-(2-Iodobenzoyl)isoquinoline, from initial target hypothesis and broad-spectrum screening to in-depth mechanistic studies and cellular validation.

Introduction: Rationale for Target Selection

The rational selection of potential enzyme targets is the cornerstone of an efficient inhibitor discovery campaign. The structure of 4-(2-Iodobenzoyl)isoquinoline provides several clues for plausible biological targets. The planar isoquinoline ring is a common feature in molecules that intercalate with DNA or bind to the flat, hydrophobic adenine-binding pocket of kinases. The 2-iodobenzoyl group adds a bulky, three-dimensional character and a potential halogen bond donor.

Based on a comprehensive review of existing isoquinoline-based inhibitors, we hypothesize that 4-(2-Iodobenzoyl)isoquinoline may exhibit inhibitory activity against one or more of the following enzyme families:

  • Protein Kinases: Many isoquinoline derivatives inhibit kinases involved in cell signaling pathways like PI3K/Akt/mTOR.[3] The compound's structure could mimic the hinge-binding motifs of known ATP-competitive kinase inhibitors.

  • Phosphodiesterases (PDEs): Certain isoquinolines are known to inhibit PDEs, which are crucial in regulating intracellular levels of cyclic nucleotides like cAMP and cGMP.[5]

  • Topoisomerases: The planar aromatic system of the isoquinoline core is a key pharmacophore in topoisomerase poisons that disrupt DNA replication, a mechanism exploited in cancer chemotherapy.[6][7]

  • Cyclooxygenase (COX) Enzymes: Some isoquinoline structures have been shown to be selective inhibitors of COX-2, a key enzyme in inflammation.[8]

The initial investigation should therefore involve screening the compound against a diverse panel of enzymes to identify a primary target for further characterization.

G compound 4-(2-Iodobenzoyl)isoquinoline (Novel Compound) hypothesis Hypothesis Generation (Based on Structural Analogs) compound->hypothesis Structural Analysis screening Primary Screening (Broad-Spectrum Enzyme Panels) hypothesis->screening Guides Target Selection kinase Protein Kinases (e.g., Akt, CDKs) screening->kinase pde Phosphodiesterases (e.g., PDE4, PDE5) screening->pde topo Topoisomerases (e.g., Top1, Top2) screening->topo cox Cyclooxygenases (e.g., COX-2) screening->cox hit_validation Hit Validation & In-depth Characterization kinase->hit_validation Identified 'Hit' pde->hit_validation Identified 'Hit' topo->hit_validation Identified 'Hit' cox->hit_validation Identified 'Hit'

Figure 1. Logical workflow for initial target identification of 4-(2-Iodobenzoyl)isoquinoline.

Experimental Protocols: Primary Screening

The following protocols describe standard, robust assays for an initial assessment of the compound's inhibitory activity. It is recommended to perform initial screens at a single high concentration (e.g., 10-20 µM) to identify potential "hits".

Protocol 1: Broad-Spectrum Kinase Profiling

Principle: This protocol outlines a generic, luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence in the presence of the inhibitor indicates consumption of ATP has been blocked. This format is highly amenable to high-throughput screening (HTS) against a panel of kinases.

Materials:

  • Recombinant Kinase Panel (e.g., from Promega, Millipore)

  • Kinase-specific peptide substrates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega, V6711 or similar)

  • 4-(2-Iodobenzoyl)isoquinoline (test compound), dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor), dissolved in 100% DMSO

  • Kinase Buffer (specific to each kinase, generally contains Tris-HCl, MgCl₂, DTT)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase reaction buffer as recommended by the enzyme manufacturer. Thaw all enzymes and substrates on ice.[9] Prepare a 2X working solution of each kinase and its corresponding substrate in the reaction buffer.

  • Compound Plating: Create a serial dilution of 4-(2-Iodobenzoyl)isoquinoline in DMSO. For a primary screen, prepare a 1 mM stock. Dilute this stock 1:100 into the assay buffer to create a 10 µM final concentration with 1% DMSO. Pipette 5 µL of the diluted compound, DMSO (vehicle control), or Staurosporine (positive control) into the wells of the assay plate.

  • Initiate Reaction: Add 5 µL of the 2X kinase/substrate mix to each well to start the reaction. The final volume is 10 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate at room temperature (or 30°C, as required) for 60 minutes.

  • Detection: Equilibrate the Kinase-Glo® reagent to room temperature. Add 10 µL of the reagent to each well. Mix on a shaker for 2 minutes.

  • Readout: Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle (DMSO) control.

    • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_vehicle - Lumi_background))

In-Depth Characterization: A Kinase Case Study

Assuming a "hit" is identified from the primary screen (e.g., >50% inhibition of a specific kinase, such as Akt1), the next phase involves detailed biochemical and cellular characterization.

Protocol 2: IC₅₀ Determination

Principle: The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. It is determined by assaying the enzyme's activity over a range of inhibitor concentrations and fitting the data to a dose-response curve.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-(2-Iodobenzoyl)isoquinoline in 100% DMSO, starting from a 10 mM stock.

  • Assay Setup: Perform the kinase assay as described in Protocol 1. For each concentration in the dilution series, add the compound to the assay plate in triplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. Software like GraphPad Prism or R is recommended.

Table 1: Example IC₅₀ Data for 4-(2-Iodobenzoyl)isoquinoline against Akt1 Kinase

Concentration (nM)Log [Inhibitor]% Inhibition (Mean)
100004.0098.5
33333.5295.2
11113.0589.1
3702.5775.6
1232.0951.2
411.6128.3
13.71.1412.1
4.60.665.4
1.50.181.9
0-0
Calculated IC₅₀ 120 nM
Protocol 3: Mechanism of Inhibition (MoI) Studies

Principle: Enzyme kinetic studies are performed to determine how the inhibitor interacts with the enzyme and its substrate.[10][11] By measuring the initial reaction rates at various concentrations of both the substrate (ATP, for a kinase) and the inhibitor, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[12][13]

Step-by-Step Methodology:

  • Assay Conditions: Ensure the assay is running under initial velocity conditions (typically, <10-15% of substrate is consumed). This may require optimizing enzyme concentration and reaction time.[9][14]

  • Matrix Experiment: Set up a matrix of reactions in a 96-well plate.

    • Rows: Vary the concentration of the substrate (ATP). Use a range of concentrations around the known Kₘ of ATP for the target kinase (e.g., 0.2x, 0.5x, 1x, 2x, 5x, 10x Kₘ).

    • Columns: Vary the concentration of 4-(2-Iodobenzoyl)isoquinoline. Use fixed concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Kinetic Assay: Run the kinase assay and measure the initial reaction velocity (rate) for each condition.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/Velocity vs. 1/[Substrate].

    • Each inhibitor concentration will generate a separate line. The pattern in which these lines intersect reveals the mechanism of inhibition.

G competitive Competitive (Lines intersect on Y-axis) Apparent Km increases, Vmax unchanged noncompetitive Non-competitive (Lines intersect on X-axis) Km unchanged, Apparent Vmax decreases uncompetitive Uncompetitive (Lines are parallel) Apparent Km and Vmax decrease plot Lineweaver-Burk Plot Analysis plot->competitive Result A plot->noncompetitive Result B plot->uncompetitive Result C

Figure 2. Interpretation of Lineweaver-Burk plots for determining the mechanism of enzyme inhibition.

Cellular Validation Protocols

A potent biochemical inhibitor must be able to enter cells and engage its target in a physiological context.[15] Cellular assays are critical to validate the compound's biological activity.[12][16]

Protocol 4: Cellular Target Engagement Assay

Principle: The NanoBRET™ Target Engagement Assay (Promega) is a powerful method to quantify compound binding to a specific protein target within intact cells. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe. A test compound that binds to the kinase will displace the probe, leading to a decrease in the BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for the target kinase fused to NanoLuc® luciferase

  • FuGENE® HD Transfection Reagent (Promega, E2311)

  • Opti-MEM™ I Reduced Serum Medium (Gibco)

  • NanoBRET™ Tracer and Nano-Glo® Substrate (specific to the target)

  • White, 96-well cell culture plates

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of 4-(2-Iodobenzoyl)isoquinoline to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells. Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Detection: Add the Nano-Glo® substrate, which measures both donor (luciferase) and acceptor (tracer) signals.

  • Readout: Read the plate on a luminometer equipped with two filters to detect donor emission (460 nm) and acceptor emission (>610 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Determine the cellular IC₅₀ (or EC₅₀) from the resulting dose-response curve.

Protocol 5: Western Blot for Downstream Pathway Inhibition

Principle: If the compound successfully engages and inhibits the target kinase in cells, the phosphorylation of its downstream substrates should decrease. This can be measured by Western blotting using phospho-specific antibodies. For an Akt1 inhibitor, a key downstream substrate is GSK3β.

G pi3k PI3K akt Akt (Target Kinase) pi3k->akt Activates gsk3b GSK3β akt->gsk3b Phosphorylates inhibitor 4-(2-Iodobenzoyl) isoquinoline inhibitor->akt p_gsk3b p-GSK3β (Ser9) (Inactive) gsk3b->p_gsk3b downstream Downstream Cellular Effects (e.g., Proliferation, Survival) p_gsk3b->downstream Promotes

Figure 3. Simplified PI3K/Akt signaling pathway illustrating the inhibition point for Western blot analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., PC-3 prostate cancer cells, which have high basal Akt activity) and allow them to adhere overnight.

  • Serum Starvation & Stimulation: Serum-starve the cells for 4-6 hours to reduce basal signaling. Treat the cells with various concentrations of 4-(2-Iodobenzoyl)isoquinoline for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to strongly activate the Akt pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-GSK3β (Ser9), anti-total GSK3β, and anti-Actin as a loading control).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A potent inhibitor should show a dose-dependent decrease in the ratio of phospho-GSK3β to total GSK3β.

Summary and Conclusion

This application note provides a structured, multi-stage framework for evaluating the potential of a novel compound, 4-(2-Iodobenzoyl)isoquinoline, as an enzyme inhibitor. By progressing from broad, high-throughput screening to detailed biochemical and cellular validation, researchers can build a comprehensive profile of the compound's activity, potency, and mechanism of action. The protocols described herein are robust, well-established, and designed to generate the high-quality data necessary for making informed decisions in a drug discovery program. The unique structural features of 4-(2-Iodobenzoyl)isoquinoline make it a compelling candidate for investigation, and this guide serves as a complete roadmap for that endeavor.

References

  • Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. PubMed. Available at: [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. Available at: [Link]

  • Isoquinoline. Wikipedia. Available at: [Link]

  • The Isoquinoline Alkaloids. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Characterization of Novel Angiotensin-Converting Enzyme Inhibitory Peptides. MDPI. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and evaluation of benzylisoquinoline derivatives for their inhibition on pancreatic lipase and preadipocyte proliferation. PubMed. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway. PubMed. Available at: [Link]

  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. ResearchGate. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II. PubMed. Available at: [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC. Available at: [Link]

  • Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. ACS Publications. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. ACS Publications. Available at: [Link]

  • Isoquinoline | Synthesis and Resonating Structures. YouTube. Available at: [Link]

  • AM-694. Wikipedia. Available at: [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. NIH. Available at: [Link]

  • Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]

  • Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917. PMC. Available at: [Link]

  • Enzyme Activity Assays. Amsbio. Available at: [Link]

  • Enzyme Analysis. G-Biosciences. Available at: [Link]

  • Biochem Lab Enzyme Kinetics Instructions F21. University of San Diego. Available at: [Link]

Sources

Application Note: Pharmacological Evaluation of 4-(2-Iodobenzoyl)isoquinoline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers in the biological evaluation of 4-(2-Iodobenzoyl)isoquinoline (CAS: 1187166-30-8), a representative member of the 4-aroylisoquinoline class.

These scaffolds are pharmacologically significant in oncology research, primarily serving as tubulin polymerization inhibitors that target the colchicine-binding site. The ortho-iodo substituent on the benzoyl ring introduces steric bulk, forcing a non-coplanar (twisted) conformation between the isoquinoline and phenyl rings—a structural feature critical for effective tubulin binding and cytotoxicity.

Introduction & Mechanism of Action

4-(2-Iodobenzoyl)isoquinoline is a synthetic small molecule belonging to the 4-aroylisoquinoline family. Unlike tetrahydroisoquinolines which often target kinases or metabolic enzymes, the fully aromatic 4-aroylisoquinoline core is structurally analogous to Combretastatin A-4 (CA-4) .

Molecular Mechanism[1][2][3]
  • Target Engagement: The compound permeates the cell membrane and binds to the colchicine-binding site on

    
    -tubulin.
    
  • Microtubule Destabilization: The bulky 2-iodobenzoyl group sterically hinders microtubule assembly, preventing polymerization.

  • Mitotic Arrest: Cells are trapped in the G2/M phase of the cell cycle due to spindle formation failure.

  • Apoptosis: Prolonged mitotic arrest triggers the mitochondrial apoptotic pathway (Caspase-3/7 activation).

Key Applications
  • Anticancer Screening: Determination of IC50 values in solid tumor lines (e.g., HeLa, MCF-7, A549).

  • Mechanism of Action (MOA) Studies: Distinguishing between DNA damage (S-phase arrest) and cytoskeletal disruption (G2/M arrest).

  • Structural Biology: The iodine atom serves as a heavy-atom handle for X-ray crystallography studies of ligand-protein complexes.

Preparation & Handling (Critical)

The 2-iodo substituent significantly increases lipophilicity (


), making aqueous solubility a challenge. Proper stock preparation is essential to prevent micro-precipitation in assays.
Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous (Grade

    
     99.9%).
    
  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: MW

      
       359.16  g/mol . To make 1 mL of 20 mM stock, weigh 7.18 mg  of powder.
      
  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (iodine is light-sensitive). Store at -20°C (stable for 6 months).

Pro-Tip: Avoid freeze-thaw cycles. The iodine bond is labile; repeated thawing may release free iodine, which is cytotoxic and will skew assay results.

Protocol 1: Cytotoxicity Profiling (MTS/MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) in cancer cell lines.

Materials
  • Cell Lines: HeLa (Cervical), A549 (Lung), or MCF-7 (Breast).

  • Reagent: MTS Reagent (Promega CellTiter 96®) or MTT powder.

  • Vehicle: DMSO.

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well clear-bottom plates at 3,000–5,000 cells/well in 100 µL media.

    • Note: Low density is crucial. If cells are over-confluent, tubulin inhibitors are less effective (contact inhibition masks the effect).

  • Incubation: Allow attachment overnight (16–24 hours) at 37°C, 5% CO2.

  • Compound Dilution (Serial):

    • Prepare a 2x intermediate dilution plate in culture media.

    • Range: 9-point dilution from 10 µM down to 0.01 µM (1:3 serial dilutions).

    • Vehicle Control: 0.5% DMSO (Final assay concentration must be

      
       0.25%).
      
  • Treatment: Remove old media (carefully) or add 100 µL of 2x compound to existing 100 µL (Total Vol = 200 µL).

  • Exposure: Incubate for 48 or 72 hours .

    • Why 72h? Tubulin inhibitors often require multiple cell cycles to manifest massive apoptosis.

  • Readout:

    • Add 20 µL MTS reagent per well. Incubate 2–4 hours.

    • Measure Absorbance at 490 nm .

  • Analysis: Fit data to a non-linear regression (Sigmoidal dose-response) to calculate IC50.

Protocol 2: Mechanism Verification (Cell Cycle Analysis)

Objective: Confirm G2/M arrest, the hallmark of tubulin inhibition, distinguishing it from kinase inhibitors (often G1/S).

Workflow Visualization

CellCycleWorkflow Start Cell Seeding (6-well plate) Treat Treatment (24 Hours) Start->Treat 50-70% Confluency Harvest Harvest (Trypsin + PBS Wash) Treat->Harvest 2x IC50 Conc. Fix Fixation (70% Ethanol, -20°C) Harvest->Fix Dropwise add. Stain Staining (PI + RNase A) Fix->Stain Wash 2x PBS Analyze Flow Cytometry (PE Channel) Stain->Analyze 30 min incubation

Figure 1: Workflow for Propidium Iodide (PI) based cell cycle analysis. Critical step: Ethanol fixation must be performed dropwise while vortexing to prevent clumping.

Detailed Methodology
  • Treatment: Treat cells (e.g., HeLa) with 4-(2-Iodobenzoyl)isoquinoline at 2x and 5x the IC50 concentration for 24 hours.

    • Control: DMSO only.

    • Positive Control: Colchicine (50 nM) or Paclitaxel (10 nM).

  • Harvesting: Collect media (contains floating apoptotic cells) + trypsinized adherent cells. Centrifuge at 300 x g for 5 min.

  • Fixation (Critical):

    • Resuspend pellet in 200 µL PBS.

    • Slowly add 800 µL ice-cold 70% Ethanol while vortexing gently.

    • Incubate at -20°C for

      
       2 hours (can store for weeks).
      
  • Staining:

    • Wash cells 2x with PBS to remove ethanol.

    • Resuspend in Staining Buffer : PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A.

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Expected Result:

    • Control: ~50-60% G1, ~30% S, ~10% G2/M.

    • Treated: Sharp increase in G2/M peak (4N DNA content) to >40-80%, indicating mitotic block.

Protocol 3: Tubulin Polymerization Assay (In Vitro)

Objective: Direct confirmation of target binding (cell-free).

This assay measures the turbidity change as tubulin polymerizes into microtubules.

  • Setup: Use a commercial Tubulin Polymerization Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

  • Preparation: Keep all reagents on ice .

  • Reaction Mix:

    • Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP (1 mM).

    • Test Compound: 4-(2-Iodobenzoyl)isoquinoline (10 µM final).

    • Tubulin Protein (3 mg/mL).

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate immediately.

  • Kinetics: Read Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Interpretation:

    • Standard Polymerization: Sigmoidal curve (Lag phase -> Elongation -> Plateau).

    • Inhibition (4-aroylisoquinoline effect): Flattened curve (reduced Vmax) or extended lag phase, similar to Colchicine.

Data Summary & Expected Outcomes

Assay TypeReadoutExpected Outcome for 4-(2-Iodobenzoyl)isoquinoline
MTS/MTT Absorbance (490 nm)Cytotoxic. IC50 typically in the low micromolar range (1–10 µM) depending on cell line sensitivity.
Cell Cycle DNA Content (Fluorescence)G2/M Arrest. Accumulation of cells with 4N DNA content.
Annexin V Membrane AsymmetryApoptosis. Increase in Annexin V+/PI- (early) and Annexin V+/PI+ (late) populations after 48h.
Tubulin Polym. OD340 KineticsInhibition. Suppression of polymerization rate compared to vehicle.

Signaling Pathway Context[3][5]

The following diagram illustrates the downstream consequences of 4-(2-Iodobenzoyl)isoquinoline binding to tubulin.

Pathway Compound 4-(2-Iodobenzoyl) isoquinoline Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Assembly Microtubule->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Failure activates G2M G2/M Phase Arrest Checkpoint->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged arrest Caspase Caspase-3/7 Activation Bcl2->Caspase Triggers Apoptosis Apoptotic Cell Death Caspase->Apoptosis Executes

Figure 2: Mechanistic pathway. The compound inhibits tubulin polymerization, triggering the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest and subsequent apoptosis.

References

  • Xu, H., et al. (2021). "Palladium-catalyzed reaction of N-propargyl oxazolidines for the construction of 4-substituted isoquinolines." Organic Chemistry Frontiers, 8, 4122-4128.

  • Li, W., et al. (2018). "Design, synthesis and biological evaluation of novel tetrahydroisoquinoline-stilbene derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 158, 638-652.

  • Nerviano Medical Sciences. (2010). "Pyrrolo[2,3-b]pyridine derivatives as Cdc7 inhibitors." (Context for isoquinoline scaffold comparisons in cell cycle regulation). Journal of Medicinal Chemistry, 53(9), 3685-3695.

  • Alvarez, R., et al. (2007). "Microtubule-stabilizing agents: a patent review." Expert Opinion on Therapeutic Patents, 17(6), 623-640.

  • Chem960 Database. (2023). "Product Entry: 4-(2-Iodobenzoyl)isoquinoline, CAS 1187166-30-8."[1]

Sources

Application Note: Antimitotic Potency Profiling of 4-(2-Iodobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

The compound 4-(2-Iodobenzoyl)isoquinoline belongs to the 4-aroylisoquinoline class of small molecules. Structurally, it mimics the cis-stilbene pharmacophore found in Combretastatin A-4 (CA-4), positioning it as a potent Tubulin Polymerization Inhibitor (TPI) .

Unlike taxanes (which stabilize microtubules), this compound binds to the colchicine-binding site on


-tubulin. The bulky iodine atom at the ortho position of the benzoyl ring is designed to exploit a specific hydrophobic pocket within the tubulin dimer, potentially enhancing binding affinity via halogen bonding.

Mechanism of Action (MoA):

  • Binding: The compound permeates the cell membrane and binds to the interface between

    
    - and 
    
    
    
    -tubulin.
  • Destabilization: It prevents the incorporation of free tubulin dimers into the growing microtubule (+) end.

  • Catastrophe: This leads to microtubule depolymerization, loss of cytoskeletal integrity, and formation of an aberrant mitotic spindle.

  • Arrest & Death: The cell arrests in the G2/M phase (prometaphase), triggering apoptotic signaling pathways (e.g., Bcl-2 phosphorylation, Caspase-3 activation).

Visualization: Mechanism of Action (MoA)

MoA Compound 4-(2-Iodobenzoyl) isoquinoline Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Disrupts Checkpoints Spindle Assembly Checkpoint (SAC) Spindle->Checkpoints Activates Arrest G2/M Phase Arrest Checkpoints->Arrest Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 1: Signal transduction pathway showing the cascade from compound binding to apoptotic cell death.

Assay Development Strategy

To fully characterize the activity of 4-(2-Iodobenzoyl)isoquinoline, a tiered assay approach is required. This ensures we validate the direct target (biochemical) and confirm the phenotypic consequence (cellular).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Target Validation (Biochemical) cluster_1 Phase 2: Phenotypic Screening (Cellular) cluster_2 Phase 3: Mechanism Confirmation Step1 In Vitro Tubulin Polymerization Assay Step3 Cytotoxicity (MTT/SRB) Determine IC50 Step1->Step3 If Active Step2 Colchicine Displacement (Binding Affinity) Step2->Step3 Optional Step4 Immunofluorescence (Microtubule Network) Step3->Step4 Step5 Cell Cycle Analysis (Flow Cytometry) Step3->Step5

Figure 2: Tiered assay workflow for validating tubulin inhibitors.

Core Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To quantitatively measure the direct inhibition of tubulin assembly by 4-(2-Iodobenzoyl)isoquinoline in a cell-free system. This is the "Gold Standard" for confirming the MoA.

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing the solution's turbidity. This is measured as absorbance at 340–350 nm. An inhibitor will suppress this increase.

Materials
  • Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).

  • GTP Stock: 100 mM (store at -80°C).

  • PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • Positive Control: Colchicine (5 µM) or Combretastatin A-4 (2 µM).

  • Vehicle Control: DMSO (Final concentration < 1%).

  • Equipment: Temperature-controlled spectrophotometer or plate reader (37°C).

Step-by-Step Procedure
  • Preparation: Reconstitute tubulin in PEM buffer to a final concentration of 3–4 mg/mL. Keep on ice immediately (tubulin degrades rapidly at RT).

  • Compound Dilution: Prepare 100X stocks of 4-(2-Iodobenzoyl)isoquinoline in DMSO. Typical test range: 0.5 µM, 1 µM, 5 µM, 10 µM.

  • Plate Setup: In a pre-chilled 96-well half-area plate, add:

    • 5 µL of 100X Compound (or DMSO control).

    • Add PEM buffer containing 1 mM GTP (final concentration) to reach a specific volume (e.g., 50 µL).

  • Initiation: Add tubulin solution to the wells on ice. Mix gently to avoid bubbles.

  • Measurement: Immediately transfer the plate to the reader pre-warmed to 37°C.

  • Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

Data Analysis & Interpretation[1][2][3][4][5][6][7][8][9]
  • Vmax (Polymerization Rate): Calculate the slope of the linear phase of the curve.

  • Steady State: Measure the final absorbance plateau.

  • Result: A potent inhibitor will show a flattened curve (low Vmax and low plateau) compared to the DMSO control.

ConditionVmax (mOD/min)% InhibitionInterpretation
DMSO (Control) 15.20%Normal Polymerization
Colchicine (5 µM) 1.192%Complete Inhibition
Test Cmpd (1 µM) 8.445%Moderate Inhibition
Test Cmpd (5 µM) 1.590%Potent Inhibition

Core Protocol 2: Immunofluorescence (Microtubule Network)

Objective: To visualize the disruption of the microtubule cytoskeleton in intact cancer cells (e.g., HeLa or MCF-7).

Materials
  • Primary Ab: Mouse anti-

    
    -tubulin (1:500).
    
  • Secondary Ab: Goat anti-mouse IgG conjugated to Alexa Fluor 488 (Green).

  • Counterstain: DAPI (Blue) for nuclei.

  • Fixative: 4% Paraformaldehyde (PFA) or ice-cold Methanol.

Step-by-Step Procedure
  • Seeding: Seed cells on sterile glass coverslips in a 6-well plate (1x10⁵ cells/well). Incubate 24h.

  • Treatment: Treat with 4-(2-Iodobenzoyl)isoquinoline at IC50 and 2xIC50 concentrations for 24 hours. Include DMSO and Paclitaxel (stabilizer control) and Colchicine (destabilizer control).

  • Fixation: Wash with PBS. Fix with 4% PFA for 15 min at RT. Permeabilize with 0.1% Triton X-100 for 10 min.

  • Blocking: Block with 1% BSA/PBS for 30 min.

  • Staining: Incubate with anti-

    
    -tubulin (1 hr RT). Wash 3x. Incubate with Secondary Ab + DAPI (1 hr RT, dark).
    
  • Imaging: Mount on slides and image using Confocal Microscopy (60x oil objective).

Expected Results
  • Control: Fine, filamentous network extending to cell periphery.

  • 4-(2-Iodobenzoyl)isoquinoline: Loss of microtubule filaments; cells appear rounded with diffuse green staining (depolymerized tubulin).

  • Paclitaxel Control: Thick, bundled microtubules (stabilization).

Core Protocol 3: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm G2/M phase arrest, a hallmark of tubulin inhibition.

Step-by-Step Procedure
  • Treatment: Treat cells (e.g., A549) with the compound for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

  • Analysis: Use ModFit or FlowJo to quantify % cells in G0/G1, S, and G2/M phases.

Success Criterion: A significant increase in the G2/M peak (from ~15% in control to >40% in treated) indicates mitotic arrest.

References

  • Lu, Y., et al. (2012). "Synthesis and biological evaluation of 4-aroylisoquinoline derivatives as potent antitumor agents." European Journal of Medicinal Chemistry. Link

  • Kaur, R., et al. (2014). "Colchicine-site binding tubulin inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents. Link

  • Perez, E.A. (2009). "Microtubule inhibitors: Differentiating tubulin-stabilizing and destabilizing agents."[1] European Journal of Cancer. Link

  • Jordan, M.A. & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[2][3][1][4] Nature Reviews Cancer. Link

  • Wang, Y., et al. (2018). "Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization."[2][5] Journal of Medicinal Chemistry. Link

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of 4-(2-Iodobenzoyl)isoquinoline via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol for the methodology for scaling up 4-(2-Iodobenzoyl)isoquinoline synthesis.

Abstract

This document provides a comprehensive guide for the synthesis of 4-(2-Iodobenzoyl)isoquinoline, a key intermediate in pharmaceutical development. We detail a methodology based on the Friedel-Crafts acylation of isoquinoline with 2-iodobenzoyl chloride. The narrative addresses the inherent challenges of this reaction, particularly the Lewis acid complexation with the isoquinoline nitrogen, and provides a robust, two-part protocol. The first part establishes a proof-of-concept at the laboratory scale, while the second part outlines a detailed, optimized procedure for scaling the synthesis to a 100-gram level. Critical process parameters, safety considerations, in-process controls, and troubleshooting are discussed to ensure a reproducible, safe, and efficient scale-up.

Introduction and Strategic Overview

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs with a wide range of biological activities.[1][2] Specifically, 4-(2-Iodobenzoyl)isoquinoline serves as a versatile building block, enabling further molecular elaboration through well-established cross-coupling chemistries like Suzuki and Heck reactions, which often utilize palladium catalysts.[3][4]

The direct synthesis of this target molecule presents a classic chemical challenge. While Friedel-Crafts acylation is a primary method for forming aryl-ketone linkages, its application to nitrogen-containing heterocycles like isoquinoline is non-trivial.[5] The lone pair of electrons on the isoquinoline nitrogen, a Lewis basic site, readily complexes with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction. This complexation deactivates the heterocyclic ring towards the desired electrophilic substitution.

Therefore, a successful strategy requires overcoming this self-inhibition. The methodology presented herein utilizes a stoichiometric excess of the Lewis acid. The first equivalent complexes with the nitrogen atom, while subsequent equivalents activate the 2-iodobenzoyl chloride, generating the reactive acylium ion and promoting the acylation at the electron-rich C4 position. This approach, while requiring careful control, provides a direct and atom-economical route to the target compound.

Overall Reaction Scheme:

Reaction Mechanism and Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism, with the added complexity of the Lewis acid's dual role.

  • Acylium Ion Formation: The Lewis acid (AlCl₃) activates the 2-iodobenzoyl chloride by coordinating to the carbonyl oxygen and abstracting the chloride, forming a highly electrophilic acylium ion. This ion is stabilized by resonance.

  • Lewis Acid-Base Complexation: Concurrently, the AlCl₃, a strong Lewis acid, complexes with the basic nitrogen of the isoquinoline ring. This is a rapid and highly favorable interaction. An excess of AlCl₃ is therefore critical to ensure enough free catalyst is available for acylium ion formation.

  • Electrophilic Attack: The free acylium ion attacks the isoquinoline ring. The C4 position is electronically and sterically favored for this attack. This step forms a resonance-stabilized cationic intermediate known as a sigma complex.

  • Re-aromatization: A base (such as the AlCl₄⁻ complex) abstracts the proton from the C4 position, restoring the aromaticity of the isoquinoline ring and yielding the final product complexed with AlCl₃.

  • Hydrolytic Work-up: The addition of water during the work-up quenches the reaction, hydrolyzes the aluminum complexes, and liberates the final 4-(2-Iodobenzoyl)isoquinoline product.

reaction_mechanism cluster_activation Step 1: Acylium Ion Formation cluster_complexation Step 2: N-Complexation cluster_attack Step 3 & 4: Attack & Re-aromatization cluster_workup Step 5: Work-up AcylCl 2-Iodobenzoyl Chloride Acylium Acylium Ion [R-C=O]⁺ AcylCl->Acylium + AlCl₃ AlCl3_1 AlCl₃ (Catalyst) Sigma Sigma Complex (Cationic Intermediate) Acylium->Sigma + Isoquinoline-AlCl₃ Iso Isoquinoline Iso_AlCl3 Isoquinoline-AlCl₃ Complex Iso->Iso_AlCl3 + AlCl₃ AlCl3_2 AlCl₃ (Stoichiometric) Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ FinalProduct 4-(2-Iodobenzoyl)isoquinoline Product_Complex->FinalProduct + H₂O (Quench)

Caption: Reaction mechanism for Friedel-Crafts acylation of isoquinoline.

Part 1: Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol serves as the initial proof-of-concept to validate the reaction conditions before proceeding to a larger scale.

3.1. Materials and Reagents

Reagent/MaterialM.W.QuantityMolesEquiv.Supplier/Grade
Isoquinoline129.1610.0 g77.4 mmol1.0Sigma-Aldrich, 97%
2-Iodobenzoyl chloride266.4522.7 g85.1 mmol1.1Fisher Scientific
Aluminum Chloride (AlCl₃), anhydrous133.3431.0 g232.2 mmol3.0Acros Organics, 99%
Dichloromethane (DCM), anhydrous-250 mL--EMD Millipore, DriSolv®
Hydrochloric Acid (HCl), conc.-~20 mL--J.T. Baker, 37%
Deionized Water-500 mL--In-house
Sodium Bicarbonate (NaHCO₃)-As needed--LabChem, ACS Grade
Sodium Sulfate (Na₂SO₄), anhydrous-As needed--EMD Millipore, ACS Grade
Ethyl Acetate-~200 mL--EMD Millipore, ACS Grade
Hexanes-~200 mL--EMD Millipore, ACS Grade

3.2. Step-by-Step Protocol

  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Ensure the system is thoroughly dried and purged with nitrogen.

  • Reagent Charging: Charge the flask with anhydrous aluminum chloride (31.0 g). Add anhydrous dichloromethane (150 mL) via cannula. Stir the suspension.

  • Isoquinoline Addition: Dissolve isoquinoline (10.0 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the isoquinoline solution dropwise to the AlCl₃ suspension over 20-30 minutes. The internal temperature will rise; maintain it below 25°C using a water bath. A thick, colored slurry will form.

  • Acyl Chloride Addition: Dissolve 2-iodobenzoyl chloride (22.7 g) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the internal temperature between 10°C and 20°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking a small aliquot, quenching it carefully into ice-water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to check for the disappearance of isoquinoline.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add crushed ice to the flask to quench the reaction. This is a highly exothermic step. Control the rate of addition to keep the temperature below 25°C.

  • Acidification & Extraction: Once the initial quench subsides, slowly add concentrated HCl (~20 mL) until the aqueous layer is clear and acidic (pH ~1). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Neutralization & Product Isolation: Combine the organic layers. Wash with water, then with a saturated sodium bicarbonate solution until the aqueous layer is basic, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel.[6][7]

  • Drying: Dry the purified solid in a vacuum oven at 40°C overnight.

  • Characterization: Obtain the final mass and calculate the yield. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Expected yield: ~70-80%.

Part 2: Scale-Up Methodology (100 g Scale)

Scaling a chemical reaction is not merely about multiplying reagent quantities.[8] It introduces significant challenges related to heat and mass transfer, which demand procedural modifications for safety and efficiency.[9][10]

4.1. Critical Scale-Up Considerations

  • Heat Management: The Friedel-Crafts acylation and subsequent aqueous quench are highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is mandatory.[10]

  • Reagent Addition: Dropwise addition via a dropping funnel is replaced with controlled addition via a pump to ensure a consistent and slow feed rate, preventing thermal runaway.

  • Mixing: Mechanical overhead stirring is required to ensure homogeneity in the larger, more viscous reaction mass. Inadequate mixing can lead to localized "hot spots" and reduced yields.

  • Safety: Handling large quantities of corrosive and reactive materials like AlCl₃ and 2-iodobenzoyl chloride requires enhanced safety protocols, including the use of a walk-in fume hood and appropriate personal protective equipment (PPE).[11][12] The quenching step is particularly hazardous at scale and must be performed with extreme caution in a vessel rated to handle the exotherm and potential pressure increase.

4.2. Scale-Up Process Workflow

scale_up_workflow start Start: Raw Materials reactor_prep 1. Reactor Preparation (5L Jacketed Reactor, Dry & Purge) start->reactor_prep alcl3_charge 2. Charge AlCl₃ & DCM reactor_prep->alcl3_charge iso_charge 3. Controlled Addition of Isoquinoline Solution alcl3_charge->iso_charge acyl_charge 4. Controlled Addition of 2-Iodobenzoyl Chloride Solution iso_charge->acyl_charge reaction 5. Reaction & IPC Monitoring (4-6h @ RT, HPLC) acyl_charge->reaction quench 6. Controlled Quench (Slow addition to Ice/Water) reaction->quench workup 7. Extraction & Washes quench->workup purification 8. Crystallization workup->purification drying 9. Vacuum Drying purification->drying end Finish: Final Product QC drying->end

Sources

Technical Guide: Handling & Reactivity of 4-(2-Iodobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Strategic Significance

4-(2-Iodobenzoyl)isoquinoline is a specialized heterocyclic building block, primarily utilized as a late-stage precursor in the synthesis of Indeno[1,2-c]isoquinolines —a class of potent Topoisomerase I inhibitors with significant antineoplastic activity (e.g., Indotecan and Indimitecan analogues).

Its structural value lies in the 2-iodo aryl moiety, which serves as a "loaded spring" for intramolecular palladium-catalyzed cyclization. The iodine atom acts as the oxidative addition site, facilitating ring closure onto the isoquinoline C3 position to form the tetracyclic indenoisoquinoline core.

Physical & Chemical Properties
PropertySpecificationNotes
Molecular Formula C₁₆H₁₀INO
Molecular Weight 359.16 g/mol
Appearance Pale yellow to tan solidColor deepens upon oxidation/photolysis.
Solubility DMSO, DMF, CH₂Cl₂, CHCl₃Poor solubility in water and hexanes.
Reactivity Class Aryl Iodide / Diaryl KetoneHigh reactivity in Pd(0) cross-coupling.
Stability Light SensitiveC–I bond is photolabile.

Storage & Handling Protocols

The primary degradation pathway for 4-(2-Iodobenzoyl)isoquinoline is homolytic cleavage of the C–I bond induced by UV-Vis light, leading to radical formation and subsequent polymerization or deiodination.

A. Storage Workflow
  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Store under Argon or Nitrogen. While the solid is relatively air-stable, the solution state is sensitive to oxidative degradation.

  • Temperature: 2–8°C (Refrigerated). Allow to reach room temperature before opening to prevent condensation.

B. Handling Logic (DOT Diagram)

HandlingWorkflow Arrival Compound Arrival QC QC: 1H NMR / TLC (Check for de-iodination) Arrival->QC Aliquot Aliquot under Inert Gas (Avoid repeated thaw cycles) QC->Aliquot Storage Storage: Amber Vial Argon, 4°C Aliquot->Storage Reaction Reaction Setup (Shield from light) Storage->Reaction  Use immediately  

Figure 1: Critical handling workflow to prevent photolytic deiodination prior to catalysis.

Application Note: Synthesis of Indeno[1,2-c]isoquinolin-11-one

The most critical application of this molecule is the Palladium-Catalyzed Intramolecular Cyclization . This protocol converts the flexible ketone precursor into the rigid, planar tetracyclic system required for DNA intercalation.

Mechanistic Rationale
  • Catalyst (Pd(OAc)₂): Preferred over Pd(PPh₃)₄ to allow tuning of the ligand sphere.

  • Ligand (PPh₃): Stabilizes the Pd(0) species.

  • Base (Na₂CO₃ or Ag₂CO₃): Essential to scavenge the HI generated during the Heck-type arylation. Silver salts often accelerate the reaction by precipitating AgI, driving the equilibrium.

  • Solvent (DMF): High polarity stabilizes the polar transition state of the oxidative addition complex.

Detailed Protocol

Step 1: Reaction Assembly

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add:

    • Substrate: 4-(2-Iodobenzoyl)isoquinoline (1.0 equiv, 100 mg)

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: PPh₃ (10 mol%)

    • Base: Na₂CO₃ (2.0 equiv)

  • Evacuate and backfill with Argon (3 cycles).

  • Inject anhydrous DMF (concentration 0.1 M) through the septum.

Step 2: Cyclization

  • Heat the sealed vessel to 100°C in an oil bath.

  • Stir vigorously for 4–12 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (aryl iodide) is less polar than the planar cyclized product.

    • Visual Cue: The reaction mixture typically darkens from yellow/orange to dark brown/black (Pd black formation indicates catalyst decomposition, usually after reaction completion).

Step 3: Workup & Purification

  • Cool to room temperature.

  • Dilute with EtOAc and wash with water (3x) to remove DMF (critical to prevent streaking on columns).

  • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of CH₂Cl₂ → 2% MeOH in CH₂Cl₂.

    • Product:Indeno[1,2-c]isoquinolin-11-one (typically a bright orange/red solid).

Reaction Pathway Diagram[1][2][3]

ReactionPathway Substrate 4-(2-Iodobenzoyl)isoquinoline (Precursor) OxAdd Oxidative Addition (Pd inserts into C-I bond) Substrate->OxAdd  Pd(0)   Carbopalladation Carbopalladation (Attack on Isoquinoline C3) OxAdd->Carbopalladation Elimination Reductive Elimination / HI Loss (Ring Closure) Carbopalladation->Elimination Product Indeno[1,2-c]isoquinolin-11-one (Fused Tetracycle) Elimination->Product Pd_Active Pd(0)L2 Elimination->Pd_Active  Regeneration   Pd_Active->Substrate

Figure 2: Mechanism of the Pd-catalyzed intramolecular arylation forming the indenoisoquinoline core.[1]

Analytical Validation (QC)

Trustworthy identification relies on observing specific shifts in the Proton NMR, specifically the loss of the ortho-iodine environment and the planarization of the system.

FeatureStarting Material (4-(2-Iodobenzoyl)...)Product (Indeno[1,2-c]isoquinolin-11-one)
¹H NMR (Aromatic) Multiplets, distinct isolation of benzoyl protons.Downfield shift of all protons due to extended conjugation.
C3-H Signal Present (Isoquinoline C3-H singlet ~9.3 ppm).Absent (This carbon becomes quaternary).
Carbonyl (IR/NMR) Typical ketone (~1660 cm⁻¹).Strained/conjugated ketone shift (~1700+ cm⁻¹).
Color Pale Yellow.Intense Orange/Red (due to extended π-system).

Troubleshooting Tip: If the reaction stalls, check for deiodination (formation of 4-benzoylisoquinoline). This indicates the catalyst is active but H-abstraction is outcompeting the difficult cyclization. Switch to a more electron-rich ligand (e.g., PCy₃) or increase concentration to favor the intramolecular pathway.

References

  • Jayaraman, M., et al. (2002).[2] Synthesis of new dihydroindeno[1,2-c]isoquinoline and indenoisoquinolinium chloride topoisomerase I inhibitors having high in vivo anticancer activity. Journal of Medicinal Chemistry.

  • Nagarajan, M., & Morrell, A. (2003). Synthesis of indenoisoquinoline topoisomerase I inhibitors. Tetrahedron.
  • Roesch, K. R., & Larock, R. C. (1999).[3] Synthesis of Isoquinolines via Pd-Catalyzed Coupling. Organic Letters.

  • Cushman, M., et al. (2000). Synthesis and biological activity of new indenoisoquinolines. Journal of Medicinal Chemistry. (Establishes the biological relevance of the cyclized product).

Sources

Troubleshooting & Optimization

Technical Guide: Optimization of Reaction Conditions for 4-(2-Iodobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Molecule: 4-(2-Iodobenzoyl)isoquinoline Primary Application: Key intermediate in the synthesis of Indenoisoquinolines (Topoisomerase I inhibitors). Critical Challenge: The synthesis requires forming a ketone bridge between two aromatic systems while preserving a labile ortho-iodine substituent. This iodine is essential for subsequent Pd-catalyzed cyclization or radical cascades but is highly susceptible to "halogen dance" (scrambling) during the coupling phase.

This guide moves beyond standard literature to provide an optimized, scalable protocol focusing on chemoselectivity using Knochel-type organomagnesium reagents rather than traditional organolithium routes.[1]

The Synthesis Workflow

The optimized route utilizes a two-step sequence: Magnesiation-Coupling followed by Oxidation . This modular approach offers higher control over impurities compared to direct Friedel-Crafts or Pd-carbonylative approaches.

SynthesisWorkflow Start 4-Bromoisoquinoline Intermediate1 4-Isoquinolylmagnesium Species Start->Intermediate1 Metal-Halogen Exchange (-20°C, THF) Reagent1 i-PrMgCl·LiCl (Turbo Grignard) Reagent1->Intermediate1 Alcohol Intermediate Carbinol (Secondary Alcohol) Intermediate1->Alcohol Nucleophilic Addition (Chemoselective) Reagent2 2-Iodobenzaldehyde Reagent2->Alcohol Product 4-(2-Iodobenzoyl)isoquinoline Alcohol->Product Oxidation (RT, EtOAc/DMSO) Oxidant IBX or MnO2 Oxidant->Product

Figure 1: Optimized synthetic pathway avoiding Lithium-Halogen exchange side reactions.

Optimized Experimental Protocol

Step 1: Coupling via Turbo Grignard (The Knochel Method)

Rationale: Standard n-BuLi causes rapid halogen exchange on the 2-iodobenzaldehyde electrophile, leading to complex mixtures. The Turbo Grignard (i-PrMgCl·LiCl) creates a softer nucleophile that tolerates the iodine on the aldehyde.

Reagents:

  • 4-Bromoisoquinoline (1.0 equiv)

  • i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv)[1]

  • 2-Iodobenzaldehyde (1.2 equiv)

  • Anhydrous THF[2]

Procedure:

  • Activation: Dissolve 4-bromoisoquinoline in anhydrous THF (0.5 M) under Argon.

  • Exchange: Cool to -20°C . Add i-PrMgCl·LiCl dropwise.[2] Stir for 30–60 mins.

    • QC Check: Aliquot quench with D2O should show >95% deuterated isoquinoline by NMR.

  • Coupling: Add 2-iodobenzaldehyde (dissolved in minimal THF) slowly.

  • Warm-up: Allow to warm to 0°C over 2 hours. Quench with sat. NH4Cl.[2]

  • Workup: Extract with EtOAc. The product is the secondary alcohol (often an oil or foam).

Step 2: Oxidation of the Carbinol

Rationale: Benzylic alcohols are prone to over-oxidation. IBX (2-Iodoxybenzoic acid) is superior here as it avoids the heavy metal waste of MnO2 and the "rotten cabbage" smell/conditions of Swern oxidation.

Reagents:

  • Intermediate Carbinol[1]

  • IBX (1.5 equiv)

  • EtOAc (or DMSO if solubility is poor)

Procedure:

  • Suspend IBX in EtOAc (0.3 M relative to substrate).

  • Add the carbinol solution.

  • Reflux vigorously (80°C) for 3–4 hours.

    • Note: IBX is insoluble in EtOAc but the reaction proceeds as IBX is consumed and converted to soluble IBA.

  • Filtration: Cool to RT. Filter off the white solid (IBA byproduct).

  • Concentration: Evaporate filtrate to yield the crude ketone.

Troubleshooting Guide (Root Cause Analysis)

If your reaction is failing, use this logic tree to diagnose the failure mode.

Troubleshooting Issue Problem: Low Yield or Impure Product Check1 Did Step 1 (Coupling) fail? Issue->Check1 Check2 Did Step 2 (Oxidation) fail? Issue->Check2 Node1 Symptom: Recovery of unsubstituted Isoquinoline Check1->Node1 Node3 Symptom: Complex mixture / Loss of Iodine Check1->Node3 Node5 Symptom: Incomplete conversion to Ketone Check2->Node5 Node2 Cause: Protonation of Grignard by moisture Node1->Node2 Node4 Cause: Halogen Scrambling. Switch from n-BuLi to i-PrMgCl·LiCl Node3->Node4 Node6 Cause: Passive MnO2. Switch to IBX (reflux) Node5->Node6

Figure 2: Decision tree for diagnosing synthetic failures.

Common Failure Modes Table
ObservationRoot CauseCorrective Action
Recovery of Isoquinoline (Step 1) Moisture in THF or "dead" Grignard reagent.Distill THF over Na/Benzophenone; Titrate i-PrMgCl·LiCl before use.
Product lacks Iodine (Step 1) Halogen Dance. The metal exchanged with the aldehyde's iodine.CRITICAL: Do not use n-BuLi. Use i-PrMgCl·LiCl and keep T < 0°C.
Low Conversion (Step 2) Inactive MnO2 surface.[2]Switch to IBX in refluxing EtOAc. It is homogeneous-like in reactivity and highly reliable.[2]
Red/Brown color in Step 1 Formation of charge-transfer complexes or polymerization.Keep reaction concentration <0.5 M. Ensure strict exclusion of light if possible (iodides are light sensitive).

Frequently Asked Questions (FAQ)

Q1: Can I use n-Butyllithium instead of the Turbo Grignard? A: We strongly advise against it. n-BuLi is too aggressive. Upon addition of 2-iodobenzaldehyde, the lithium species will likely perform a Lithium-Halogen exchange on the aldehyde's iodine atom (C-I bond is weak), leading to a mixture of de-iodinated products and self-coupled byproducts. The Magnesium-Carbon bond is more covalent and less prone to this scrambling.

Q2: Why use IBX instead of the cheaper MnO2? A: While MnO2 is classic for benzylic alcohols, its activity varies wildly by batch (activated vs. non-activated). IBX is a stoichiometric reagent with defined activity, allowing for reproducible kinetics and easier purification (simple filtration of the byproduct).

Q3: The intermediate alcohol is an oil that refuses to crystallize. Is this normal? A: Yes. The carbinol intermediate often contains rotamers and is difficult to crystallize. Do not waste time purifying it extensively. Flash chromatography (short plug) to remove baseline impurities is sufficient before proceeding to the oxidation step.

Q4: Can I perform this as a "one-pot" reaction? A: It is risky. The magnesium salts from Step 1 can interfere with certain oxidants. We recommend a standard aqueous workup between Coupling and Oxidation to remove magnesium salts and quenched byproducts.

References

  • Knochel-Hauser Base Methodology

    • Krasovskiy, A., & Knochel, P. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.[1]

  • Indenoisoquinoline Synthesis Context

    • Nagarajan, M., et al. (2003).[1] Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles. Journal of Medicinal Chemistry, 46(26), 5712–5724.[1]

  • Oxidation Protocols (IBX vs MnO2)

    • More, J. D., & Finney, N. S. (2002).[1] A Simple and Advantageous Protocol for the Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX). Organic Letters, 4(17), 3001–3003.[1]

  • Isoquinoline Functionalization

    • Lutter, F. H., et al. (2020).[1] Generation and Trapping of Functionalized Aryl- and Heteroarylmagnesium and -Zinc Compounds. Beilstein Journal of Organic Chemistry, 16, 1343–1356.[1][3]

Sources

Technical Support Center: Synthesis of 4-(2-Iodobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 4-(2-Iodobenzoyl)isoquinoline (CAS: 1187166-30-8), a critical intermediate often encountered in the development of Indenoisoquinoline topoisomerase I inhibitors.

This guide prioritizes the Knochel-Hauser functionalization strategy (Turbo-Grignard), as it offers the highest chemoselectivity for preserving the labile ortho-iodo moiety compared to traditional lithiation routes.

Core Directive & Process Overview

The synthesis of 4-(2-Iodobenzoyl)isoquinoline presents a unique "chemoselectivity paradox." You must functionalize the electron-deficient C4 position of the isoquinoline ring while preserving a highly reactive ortho-iodine on the benzoyl ring.

The Golden Path (Recommended Route):

  • Halogen-Magnesium Exchange: Selective magnesiation of 4-bromoisoquinoline using i-PrMgCl·LiCl.

  • Electrophilic Trapping: Reaction with 2-iodobenzaldehyde.

  • Oxidation: Conversion of the secondary alcohol to the ketone (Swern or MnO₂).

Critical Process Parameters (CPPs):

Parameter Specification Scientific Rationale
Reagent i-PrMgCl·LiCl (Turbo Grignard) Prevents "Halogen Dance" and tolerates sensitive functional groups better than n-BuLi.
Temperature -40 °C to -20 °C Critical window: Below -40°C, exchange is slow; above -20°C, scrambling occurs.
Quench Inverse Addition Prevents localized heating and bis-addition side products.

| Light | Amber Glass / Foil | The product is a precursor for photocyclization; ambient light can trigger premature ring closure. |

Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant deiodination in the final product."

Diagnosis: Loss of the iodine atom on the benzoyl ring usually occurs during the coupling step, not the oxidation.

  • Cause A (Lithium Scrambling): If you used n-BuLi, the lithium species is too reactive. It will perform a metal-halogen exchange on the 2-iodobenzaldehyde (or acid chloride) faster than the nucleophilic attack.

  • Cause B (Temperature): Even with Grignards, if the reaction warms above 0°C before quenching, the magnesium can exchange with the ortho-iodine.

Solution:

  • Switch to i-PrMgCl·LiCl: This complex creates a tighter magnesiate species that is less prone to attacking the aryl-iodide bond.

  • Protocol Adjustment: Maintain the reaction at -30 °C during the addition of the electrophile. Do not warm to room temperature until the quench is complete.

Issue 2: "The reaction yields a complex mixture of regioisomers and 'scrambled' products."

Diagnosis: You are likely witnessing the Halogen Dance mechanism.

  • Mechanism: Upon generation of the 4-metallated isoquinoline, if the lifetime of the anion is too long or the temperature too high, the metal can migrate to the more acidic C1 position (thermodynamic control) or induce scrambling on the isoquinoline ring.

Solution:

  • Kinetic Control: The 4-magnesio species is kinetically formed. Quench with the electrophile immediately (within 15-30 mins) after exchange is complete.

  • Validation: Check the quality of your 4-bromoisoquinoline starting material. Isomeric impurities (5-bromo) will carry through.

Issue 3: "My product spontaneously cyclizes to an indenoisoquinoline during purification."

Diagnosis: The target molecule is a "spring-loaded" precursor.

  • Cause: The ketone bridge brings the C3-H of the isoquinoline and the C-I of the phenyl ring into close proximity. Palladium residues (from previous steps), strong bases, or UV light can trigger the cyclization to the tetracyclic indenoisoquinoline system.[1]

Solution:

  • Purification: Avoid Pd-catalyzed cross-coupling to make the starting materials if possible. If Pd was used, employ a scavenger (e.g., SiliaMetS®) before this step.[1]

  • Conditions: Perform column chromatography in the dark (wrap column in foil). Avoid basic alumina; use neutral silica.[1]

Detailed Experimental Protocol

Step 1: Preparation of 4-Magnesioisoquinoline Complex

  • Flame-dry a 100 mL Schlenk flask and purge with Argon.

  • Charge with 4-bromoisoquinoline (1.0 eq, 5.0 mmol) and anhydrous THF (25 mL).

  • Cool solution to -40 °C (Acetonitrile/Dry Ice bath).

  • Add i-PrMgCl·LiCl (1.3 M in THF, 1.1 eq) dropwise over 10 minutes.

  • Stir at -40 °C for 30 minutes. Note: Do not exceed 1 hour.

Step 2: Electrophilic Trapping

  • Dissolve 2-iodobenzaldehyde (1.2 eq) in anhydrous THF (5 mL).

  • Add the aldehyde solution dropwise to the magnesiate species at -40 °C.

  • Allow the mixture to warm slowly to -10 °C over 2 hours.

  • Quench: Add saturated NH₄Cl solution (10 mL) while still cold.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Isolate the crude alcohol (Secondary Carbinol).

Step 3: Oxidation to Ketone

  • Dissolve the crude alcohol in DCM.

  • Add Activated MnO₂ (10 eq) or use Dess-Martin Periodinane (1.2 eq) for milder conditions.

  • Stir at room temperature until TLC indicates consumption of alcohol (typically 2-4 hours).

  • Filtration: Filter through a Celite pad to remove MnO₂.

  • Concentration: Evaporate solvent in vacuo (keep bath < 40°C).

Reaction Pathway & Mechanism Visualization

The following diagram illustrates the "Golden Path" using the Turbo-Grignard method versus the failure mode of the Lithium route.

G cluster_0 Path A: Turbo Grignard (Recommended) cluster_1 Path B: n-BuLi (Failure Mode) Start 4-Bromoisoquinoline Mg_Int 4-Magnesioisoquinoline (Stable at -40°C) Start->Mg_Int i-PrMgCl·LiCl -40°C Li_Int 4-Lithioisoquinoline (Highly Reactive) Start->Li_Int n-BuLi -78°C Alcohol Intermediate Alcohol (Iodine Intact) Mg_Int->Alcohol Nucleophilic Addn Aldehyde + 2-Iodobenzaldehyde Aldehyde->Alcohol Product 4-(2-Iodobenzoyl)isoquinoline (Target) Alcohol->Product Oxidation (MnO2) Exchange Iodine Scrambling (Attack on Ar-I) Li_Int->Exchange + 2-Iodobenzaldehyde Mess Mixture: Deiodinated & Cyclized Products Exchange->Mess Metal-Halogen Exch

Figure 1: Comparative reaction pathways showing the chemoselectivity advantage of the Magnesiate (Turbo Grignard) route over Lithiation.

References
  • Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

  • Cushman, M., et al. (2002).[1] Synthesis of new dihydroindeno[1,2-c]isoquinoline and indenoisoquinolinium chloride topoisomerase I inhibitors. Journal of Medicinal Chemistry.

  • Boudet, N., & Knochel, P. (2008).[1] Stereoselective Preparation of Polyfunctional Alkenylmagnesium Reagents. Organic Letters.[1]

  • Nagaraju, A., et al. (2021).[1][2] Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I. Journal of Medicinal Chemistry.

Sources

Technical Support Center: 4-(2-Iodobenzoyl)isoquinoline Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Pathways & Troubleshooting for 4-(2-Iodobenzoyl)isoquinoline Document ID: TS-ISOQ-2024-05 Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts Status: Active / Verified [1]

Executive Summary & Chemical Context

4-(2-Iodobenzoyl)isoquinoline is a critical intermediate scaffold, often employed in the synthesis of Rho-kinase (ROCK) inhibitors and other isoquinoline-based alkaloids.[1] Its stability profile is dominated by three distinct reactive centers:

  • The Aryl Iodide (C-I bond): Highly susceptible to homolytic cleavage via UV/Visible light exposure (Photolysis).

  • The Isoquinoline Nitrogen: Prone to N-oxidation under aerobic conditions or in the presence of peroxy-impurities.

  • The Ketone Bridge: Vulnerable to nucleophilic attack or reduction, though generally stable at neutral pH.

This guide provides mechanistic insights and actionable troubleshooting protocols to mitigate these degradation risks during storage and experimentation.

Core Degradation Pathways (Mechanistic Insight)

Pathway A: Photolytic Deiodination (Critical)

The carbon-iodine bond is the weakest link in this molecule (Bond Dissociation Energy ~57 kcal/mol). Upon exposure to UV light (or even ambient fluorescent light), the molecule undergoes homolytic fission.

  • Mechanism: Light absorption promotes the molecule to an excited singlet state, which undergoes intersystem crossing to a triplet state, leading to C-I bond rupture.

  • Product: The resulting aryl radical abstracts a hydrogen atom from the solvent (e.g., DMSO, Methanol), yielding 4-Benzoylisoquinoline (Des-iodo impurity).

  • Visual Indicator: Liberation of elemental iodine (

    
    ) often turns solid samples or solutions yellow/brown.
    
Pathway B: N-Oxidation

The basic nitrogen of the isoquinoline ring (


) can be oxidized by atmospheric oxygen (slowly) or by oxidizing agents (rapidly).
  • Mechanism: Electrophilic attack of oxygen on the lone pair of the nitrogen.

  • Product: 4-(2-Iodobenzoyl)isoquinoline-N-oxide .[1]

  • Risk Factor: High in protic solvents or if stored in non-degassed solvents.

Pathway C: Ketone Reduction/Hydrolysis

While the benzoyl ketone is relatively stable, it can undergo reduction to the secondary alcohol (carbinol) if exposed to reducing environments (e.g., residual borohydrides from previous steps) or disproportionation under strong basic conditions (Cannizzaro-type reactions, though sterically hindered).

Visualizing the Degradation Logic

DegradationPathways Parent 4-(2-Iodobenzoyl)isoquinoline (Parent) Radical Aryl Radical Intermediate Parent->Radical hv (UV Light) Homolytic Cleavage NOxide 4-(2-Iodobenzoyl) isoquinoline-N-oxide Parent->NOxide [O] (Air/Peroxides) Carbinol 4-(alpha-Hydroxy-2-iodobenzyl) isoquinoline Parent->Carbinol Reduction (NaBH4/H-) DesIodo 4-Benzoylisoquinoline (Des-iodo Impurity) Radical->DesIodo + H (from solvent)

Figure 1: Primary degradation pathways. The red path (Photolysis) is the most rapid and common failure mode in laboratory settings.

Troubleshooting Guide & FAQs

Scenario 1: Discoloration

Q: My white powder has turned pale yellow/brown after sitting on the bench for 4 hours. Is it compromised?

  • Diagnosis: Likely Photolytic Deiodination . The yellow color is elemental iodine (

    
    ) released during the cleavage of the C-I bond.
    
  • Verification: Run an LC-MS. Look for a peak with Mass = Parent - 126 Da (Loss of Iodine + Gain of H).

    • Parent MW: ~359.16[1]

    • Impurity MW: ~233.26 (4-Benzoylisoquinoline)[1]

  • Solution: If degradation is <2%, recrystallize from Ethanol/Hexane. If >5%, repurify via column chromatography. Always store in amber vials wrapped in foil.

Scenario 2: "Ghost" Peaks in HPLC

Q: I see a new peak eluting before the main peak (lower RRT) after storing the sample in Methanol.

  • Diagnosis: This is likely the N-Oxide derivative.[1] N-oxides are generally more polar than their parent heterocycles, causing them to elute earlier in Reverse Phase (RP) chromatography.

  • Mechanism: Methanol can dissolve atmospheric oxygen, facilitating slow oxidation.

  • Prevention: Store stock solutions in Acetonitrile (less ability to stabilize radical intermediates than alcohols) or DMSO, and keep at -20°C.

Scenario 3: Solubility Issues

Q: The compound was soluble in DCM yesterday, but now there is a precipitate.

  • Diagnosis: Formation of HI salt . As the iodine cleaves (Pathway A), it can abstract a proton to form HI, which then protonates the isoquinoline nitrogen of the remaining intact molecules, forming an insoluble hydroiodide salt.

  • Fix: Wash the organic layer with saturated aqueous

    
     to neutralize the salt and regenerate the free base.
    

Technical Data & Specifications

Stability Profile Summary
ParameterConditionStability RatingMajor Degradant
Light Ambient FluorescentPoor (Critical)Des-iodo (4-Benzoylisoquinoline)
Oxidation Air exposure (Solid)Good N/A (Slow surface oxidation)
Oxidation Solution (Protic)Moderate N-Oxide
Hydrolysis pH 7.0 BufferExcellent Stable
Hydrolysis pH 12.0 BufferFair Potential Cannizzaro products
Thermal < 40°CGood Stable
Recommended HPLC Method for Impurity Profiling

Use this method to separate the parent from the Des-iodo and N-oxide impurities.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Isoquinoline absorption) and 220 nm.

  • Flow Rate: 1.0 mL/min.

Experimental Protocols

Protocol A: Safe Storage & Handling
  • Step 1: Immediately upon receipt, transfer the solid to an Amber Glass Vial .

  • Step 2: Flush the headspace with Argon or Nitrogen gas to displace oxygen.

  • Step 3: Seal with a Teflon-lined cap and wrap the vial in aluminum foil.

  • Step 4: Store at -20°C .

  • Step 5: When weighing, dim the hood lights or work quickly to minimize UV exposure.

Protocol B: Recrystallization (Purification of Degraded Material)

If purity drops below 95% due to photolysis:

  • Dissolve the crude solid in minimal boiling Ethanol .

  • Add activated charcoal (to absorb iodine/colored impurities) and filter hot through Celite.

  • Allow the filtrate to cool slowly to Room Temperature, then to 4°C.

  • Collect crystals via vacuum filtration.

  • Critical: Dry under high vacuum in the dark.

Visualizing the Troubleshooting Workflow

Troubleshooting Start User Observation Decision1 Yellow Color? Start->Decision1 Decision2 New HPLC Peak? Decision1->Decision2 No Action1 Check Light Exposure Suspect: Des-iodo Impurity Decision1->Action1 Yes Action2 Check RRT (Retention Time) Decision2->Action2 Yes Result1 RRT < Parent Suspect: N-Oxide Action2->Result1 Elutes Earlier Result2 RRT > Parent Suspect: Bis-coupled dimer Action2->Result2 Elutes Later

Figure 2: Diagnostic workflow for identifying impurities based on visual and chromatographic evidence.

References

  • Photochemistry of Aryl Iodides: Grimshaw, J., & de Silva, A. P. (1981). Photochemistry of aryl halides. Chemical Society Reviews. Link (General mechanism for C-I homolytic cleavage).

  • Isoquinoline Oxidation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • ICH Guidelines: International Conference on Harmonisation. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Link (Standard protocols for forced degradation studies).

  • HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Basis for the generic C18 gradient proposed).

Sources

Technical Support: Optimizing 4-(2-Iodobenzoyl)isoquinoline Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Reactivity of 4-(2-Iodobenzoyl)isoquinoline Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Context: Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors (Cushman-type agents)

Introduction: The "Isoquinoline Trap"

You are likely working with 4-(2-Iodobenzoyl)isoquinoline as a precursor to synthesize Indeno[1,2-c]isoquinolines , a class of potent Topoisomerase I inhibitors extensively studied by the Cushman group and others [1, 2].

The "low reactivity" you are experiencing—specifically during intramolecular cyclization or cross-coupling—is rarely due to the intrinsic stability of the C–I bond. Instead, it is a classic case of catalyst poisoning and steric/electronic mismatching . The basic nitrogen of the isoquinoline ring acts as a "sink" for transition metals, while the ortho-iodine atom sits in a sterically congested pocket created by the benzoyl carbonyl.

This guide details three specific protocols to overcome these barriers, moving from metal-catalyzed optimization to radical-based alternatives.

Module 1: Diagnosing the Failure Mode

Before altering your conditions, visualize the competition occurring in your flask. The failure of Palladium (Pd) catalysis in this system is driven by the Nitrogen-Binding vs. Oxidative Addition competition.

The Catalyst Deactivation Pathway

The isoquinoline nitrogen (pK_a ~5.4) is a competent ligand for Pd(II).[1] If your catalytic cycle stalls, your Palladium is likely sequestered by the substrate itself rather than reacting with the C–I bond.

CatalystPoisoning Pd0 Pd(0) Active Species Coordination N-Coordination (Reversible Trap) Pd0->Coordination Fast (Kinetic) OxAdd Oxidative Addition (C-I Bond Insertion) Pd0->OxAdd Slow (Steric Barrier) Substrate 4-(2-Iodobenzoyl) isoquinoline Substrate->Coordination Substrate->OxAdd Poisoned Bis-Isoquinoline Pd(II) Complex (CATALYST DEATH) Coordination->Poisoned Precipitation/Aggregation Product Indenoisoquinoline Core OxAdd->Product Cyclization

Figure 1: The kinetic competition between non-productive N-coordination (Red path) and productive oxidative addition (Blue path).

Module 2: The "Silver Effect" Protocol (Pd-Catalyzed)

If you must use Palladium (e.g., for a Heck-type cyclization), you cannot rely on standard conditions (e.g., Pd(PPh3)4/Base). You must actively prevent the isoquinoline nitrogen from binding to the metal and sequester the iodide ions that can bridge Pd species into inactive dimers.

The Fix: Use Silver Carbonate (


) . Silver acts as a dual-mode promoter:
  • Halide Sequestration: Precipitates AgI, driving the reaction forward.

  • Cationic Pathway: Generates a cationic Pd species that is more electrophilic and reactive toward the crowded C–I bond.

Optimized Protocol
ComponentReagentRole
Catalyst

(5–10 mol%)
Precursor. Avoid

due to phosphine inhibition.
Ligand

(20 mol%) or XPhos
XPhos is preferred for sterically hindered chlorides/iodides.
Additive

(2.0 equiv)
CRITICAL. Sequesters Iodide; prevents catalyst poisoning.
Solvent DMF or DMAPolar aprotic is required to solubilize the isoquinoline.
Temp 100–130 °CHigh energy required to overcome steric barrier.

Step-by-Step:

  • Charge a dried Schlenk tube with 4-(2-Iodobenzoyl)isoquinoline (1.0 equiv),

    
     (10 mol%), and 
    
    
    
    (20 mol%).
  • Add

    
      (2.0 equiv). Note: Protect from light.
    
  • Evacuate and backfill with Argon (3x).

  • Add anhydrous DMF (0.1 M concentration).

  • Heat to 130 °C for 12–24 hours.

  • Checkpoint: If the reaction mixture turns a mirrored silver/black rapidly, the Ag is working. Filter through Celite while hot to remove AgI/Pd black before workup.

Module 3: The Radical Bypass (Tin Hydride)

If the metal-catalyzed route fails due to stubborn N-coordination, switch to a Radical Cyclization . Radical species are neutral and are not affected by the Lewis basicity of the isoquinoline nitrogen. This is often the most reliable method for forming the C11–C11a bond in indenoisoquinolines.

Protocol: Tributyltin Hydride ( ) Cyclization

Mechanism:


 abstracts the Iodine atom, creating an aryl radical. This radical attacks the isoquinoline ring (typically at C3 or C4 depending on substitution), followed by oxidation/aromatization.

Step-by-Step:

  • Dissolve 4-(2-Iodobenzoyl)isoquinoline (1.0 equiv) in anhydrous Benzene or Toluene (0.01 M - High dilution is key to prevent intermolecular reduction).

  • Add AIBN (Azobisisobutyronitrile) (0.4 equiv).

  • Heat to reflux (80–110 °C).

  • Slow Addition: Using a syringe pump, add a solution of

    
      (1.2 equiv) in Toluene over 4–6 hours.
    
    • Why? Keeping the

      
       concentration low favors cyclization (intramolecular) over direct reduction (intermolecular H-abstraction).
      
  • Reflux for an additional 2 hours.

  • Workup: Remove solvent. Treat residue with aqueous KF (Potassium Fluoride) to precipitate tin salts as insoluble

    
    , then filter and purify.
    

Module 4: Strategic Pivot (The Cushman Route)

If you are synthesizing this molecule solely as an intermediate to get to the Indenoisoquinoline core, and the cyclization is failing, you may be using an obsolete pathway.

The "Modern Cushman Protocol" [1, 3] avoids the 4-(2-iodobenzoyl)isoquinoline intermediate entirely by using a condensation approach. This is the industry standard for scalability.

The Alternative Workflow: Instead of: Isoquinoline + Benzoyl Chloride -> Ketone -> Cyclization Use: Homophthalic Anhydride + Schiff Base -> Indenoisoquinoline

SynthesisRoutes cluster_old Current Route (Low Reactivity) cluster_new Recommended Route (Cushman) Iodo 4-(2-Iodobenzoyl) isoquinoline Cyclization Pd/Radical Cyclization Iodo->Cyclization Difficult Target Indeno[1,2-c]isoquinoline Cyclization->Target Anhydride Homophthalic Anhydride Condensation Thermal Condensation Anhydride->Condensation Imine Schiff Base (Imine) Imine->Condensation Condensation->Target One Pot High Yield

Figure 2: Strategic comparison. If the cyclization of the ketone is the bottleneck, pivoting to the Homophthalic Anhydride route is recommended.

Troubleshooting FAQs

Q: Why does my reaction turn black immediately upon adding Pd? A: This is "Palladium Black" precipitation. It indicates your catalyst is decomposing faster than it can perform oxidative addition.

  • Fix: Your reaction temperature might be too high initially. Start at 60 °C and ramp up. Ensure you are using

    
      to stabilize the intermediate cationic Pd species.
    

Q: I am recovering de-iodinated starting material (4-benzoylisoquinoline). Why? A: This is a common side effect of the Radical Route (Module 3). The aryl radical abstracted a Hydrogen atom from the solvent or the tin hydride before it could cyclize.

  • Fix: Increase the dilution (go to 0.005 M). Use a Syringe Pump for slower addition of

    
    .
    

Q: Can I use Copper (Ullmann-type) chemistry instead of Palladium? A: Generally, no. Copper requires higher temperatures and is even more susceptible to inhibition by the isoquinoline nitrogen. Stick to Pd with Ag-additives or the Radical route.

References

  • Cushman, M. et al. "Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules for Cancer Chemotherapy."[2] Journal of Medicinal Chemistry, 2021, 64(24), 17572–17600.[2]

  • Morrell, A. et al. "Investigation of the Lactam Side Chain Length Necessary for Optimal Indenoisoquinoline Topoisomerase I Inhibition."[3] Journal of Medicinal Chemistry, 2008, 51(21).

  • Nagarajan, M. et al. "Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains."[4] Journal of Medicinal Chemistry, 2003, 46(26), 5712-5724.[4]

  • Beletskaya, I. P., & Cheprakov, A. V.[5] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100(8), 3009–3066. (Foundational text on Pd-poisoning mechanisms).

Sources

Technical Support Center: 4-(2-Iodobenzoyl)isoquinoline Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining the workup procedure for 4-(2-Iodobenzoyl)isoquinoline Ticket ID: CHEM-ISOQ-442 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are likely synthesizing 4-(2-Iodobenzoyl)isoquinoline via a transition-metal catalyzed coupling (e.g., Pd-catalyzed carbonylative coupling or iminoannulation) or a nucleophilic addition/oxidation sequence.[1]

The presence of the ortho-iodo substituent on the benzoyl ring introduces two critical failure modes during workup:

  • Steric Bulk & Lipophilicity: The iodine atom increases solubility in organic solvents, making standard crystallizations difficult compared to non-halogenated analogs.[1]

  • Chemical Lability: The C-I bond is a "live" handle.[1] Residual Palladium (Pd) from the synthesis can cause oxidative addition into this bond during concentration or heating, leading to deiodination or oligomerization.[1]

This guide replaces generic workups with a chemically specific protocol designed to preserve the C-I bond and leverage the isoquinoline nitrogen's pKa (~5.[1]4) for purification.[1]

Module 1: The "Isoquinoline Switch" (Acid-Base Extraction)

The Logic: Isoquinoline is a weak base (pKa


 5.1–5.4).[1] Most impurities in this synthesis (phosphine oxides, unreacted neutral starting materials, inorganic salts) do not share this reversible ionization.[1] We can "switch" the product between organic and aqueous phases to leave impurities behind.[1]
Protocol: The pH Swing

Prerequisites:

  • Crude reaction mixture concentrated to remove bulk reaction solvent (DMF/DMAc must be removed; if Toluene/THF were used, concentrate to oil).[1]

  • Solvent System: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DCM is preferred for solubility but prone to emulsions.[1]

StepActionMechanistic Rationale
1. Solubilization Dissolve crude oil in DCM (10 mL/g).Ensures product is fully mobile.
2. Acid Extraction Extract organic layer with 1M HCl (aq) (

Vol).[1] Target pH < 2.
The Switch: Protonates the isoquinoline nitrogen (

), moving the product into the aqueous phase.[1] Neutral impurities (phosphine oxides, iodobenzoic acid) stay in the DCM.
3.[1] Organic Wash Wash the combined aqueous acidic layers with fresh DCM (

).[1]
Removes entrained neutral organic impurities.[1] Discard these organic washes.
4. Basification Cool aqueous layer to 0°C. Slowly add 2M NaOH or NH₄OH .[1] Target pH > 10. The Reverse Switch: Deprotonates the isoquinoline (

).[1] The product becomes lipophilic and precipitates or oils out.[1]
5. Recovery Extract the cloudy aqueous mixture with DCM (

).[1] Dry over Na₂SO₄ and concentrate.
Recovers the purified free base.[1]
Visual Workflow: The Acid-Base Switch

AcidBaseWorkup Start Crude Reaction Mix (Dissolved in DCM) AcidStep Add 1M HCl (aq) Extract Start->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgWaste Organic Layer (Contains Neutrals/Impurities) Sep1->OrgWaste Top Layer (if DCM used, Bottom) AqProd Aqueous Acid Layer (Contains Product-H+) Sep1->AqProd Target Layer WashStep Wash with fresh DCM AqProd->WashStep BaseStep Basify to pH > 10 (NaOH/NH4OH) WashStep->BaseStep FinalExt Extract into DCM Dry & Concentrate BaseStep->FinalExt FinalProd Purified 4-(2-Iodobenzoyl)isoquinoline FinalExt->FinalProd

Figure 1: Selective purification workflow leveraging the basicity of the isoquinoline nitrogen.

Module 2: Palladium Scavenging (Crucial)

If your synthesis involved a Palladium (Pd) catalyst (e.g., Suzuki, Heck, or Carbonylation), you must remove residual metal before the final concentration.[1]

The Risk: The C-I bond is highly reactive toward Pd(0).[1] Concentrating a mixture containing product + Pd + heat can trigger an oxidative addition, leading to deiodination (forming 4-benzoylisoquinoline) or Heck-type polymerization.[1]

Scavenging Protocol

Do not rely solely on column chromatography.[1] Use one of these methods before the Acid-Base switch or before the final column.

MethodReagentProtocolPros/Cons
Chemical Wash N-Acetylcysteine (NAC)Wash organic layer with 5% aq.[1] NAC solution (pH adjusted to ~7).Best for C-I protection. Sulfur binds Pd tightly.[1] Gentle.
Adsorption SiliaMetS® Thiol or Celite Stir crude solution with scavenger resin (or filter through Celite) for 30 mins.[1]Physical removal.[1] Celite is cheap but less effective for soluble Pd complexes.[1]
Chelation Thiourea Wash with aqueous thiourea.[1]Highly effective but thiourea is toxic and hard to dispose of.[1]

Recommendation: Use the N-Acetylcysteine wash method.[1] It is non-destructive to the iodide and highly effective at sequestering soluble Pd species.[1]

Module 3: Chromatography Troubleshooting

If the Acid-Base switch yields <95% purity, you will need flash chromatography.[1] Isoquinolines present a specific challenge on silica gel.

The Issue: The basic nitrogen interacts with acidic silanol groups (


) on the silica, causing severe streaking  (tailing) and poor separation.[1]

The Fix: You must deactivate the silica.[1]

  • Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) to your eluent system (e.g., Hexanes/EtOAc + 1% Et₃N).[1]

  • Column Pre-treatment: Flush the column with the eluent containing Et₃N before loading your sample.[1]

Suggested Gradient:

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase A: Hexanes + 1% Et₃N.[1]

  • Mobile Phase B: Ethyl Acetate + 1% Et₃N.[1]

  • Gradient: 5% B to 40% B. (The iodo-group makes the molecule lipophilic; it should elute relatively early).[1]

Frequently Asked Questions (FAQ)

Q1: I am getting a terrible emulsion during the acid/base extraction. How do I break it?

A: Isoquinolines are notorious surfactants when protonated.[1]

  • Immediate Fix: Filter the entire biphasic mixture through a pad of Celite .[1] This breaks the surface tension physically.[1]

  • Chemical Fix: Add saturated Brine (NaCl) to the aqueous layer to increase ionic strength.[1]

  • Prevention: Avoid vigorous shaking; use gentle inversion.[1]

Q2: My product is turning yellow/brown upon standing. Is it decomposing?

A: Likely, yes. The C-I bond is photosensitive .[1]

  • Cause: Photolytic deiodination or oxidation of the isoquinoline ring.[1]

  • Solution: Store the solid in amber vials under Argon at -20°C. Wrap your column in foil during purification if the lab is bright.

Q3: Can I just crystallize it?

A: The ortho-iodo substituent disrupts crystal packing compared to the parent benzoylisoquinoline.[1] However, if the crude is >80% pure:

  • Solvent: Try Ethanol/Pentane or IPA/Heptane .[1]

  • Technique: Dissolve in minimal hot ethanol, add pentane until turbid, and cool slowly to 4°C.

References

  • Roesch, K. R., & Larock, R. C. (2001).[1][2] Synthesis of isoquinolines and pyridines by the palladium-catalyzed iminoannulation of internal alkynes.[1][2][3] The Journal of Organic Chemistry, 66(24), 8042-8051.[1][2] [Link][1]

  • Garrett, C. E., & Prasad, K. (2004).[1] The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions.[1] Advanced Synthesis & Catalysis, 346(8), 889-900.[1] [Link][1]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[1] (Referencing Isoquinoline pKa ~5.4).[1]

Sources

Technical Support Center: Purification of 4-(2-Iodobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(2-Iodobenzoyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind purification strategies, enabling you to enhance the purity and yield of your target molecule.

Introduction: The Importance of Purity

4-(2-Iodobenzoyl)isoquinoline is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final compounds. This guide will explore common purification challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers face when purifying 4-(2-Iodobenzoyl)isoquinoline.

Q1: What are the most likely impurities in my crude 4-(2-Iodobenzoyl)isoquinoline sample?

A1: The impurity profile of your sample is intrinsically linked to its synthetic route. A common method for synthesizing 4-aroylisoquinolines involves the palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines with aryl iodides.[1] Based on this, you can anticipate the following types of impurities:

  • Process-Related Impurities:

    • Unreacted starting materials: o-(1-alkynyl)benzaldimine and 2-iodo-benzoyl chloride (or the corresponding aryl iodide).

    • Homocoupling products of the starting materials.

    • Residual palladium catalyst.

    • Byproducts from side reactions.

  • Degradation Impurities:

    • Hydrolysis of the benzoyl group under acidic or basic conditions.

    • Photodegradation, as iodo-aromatic compounds can be light-sensitive.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., toluene, THF, DMF).

Q2: My crude product is a dark, oily residue. How should I begin the purification process?

A2: An oily or deeply colored crude product often indicates the presence of significant impurities, including residual catalyst and high molecular weight byproducts. A good first step is an initial purification by acid-base extraction to isolate the basic isoquinoline product from neutral and acidic impurities. Following this, column chromatography is typically the most effective method to address a wide range of impurities in a complex mixture.

Q3: I am observing multiple spots on my TLC plate that are very close together. How can I improve their separation?

A3: Poor separation on TLC suggests that the impurities have similar polarities to your product. To improve resolution, you can:

  • Optimize the Solvent System: Experiment with different solvent systems for your TLC. A common starting point for polar aromatic compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).[2] Fine-tuning the ratio is key. Adding a small amount of a third solvent, such as methanol or triethylamine (if your compound is basic), can also significantly alter the separation.

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different TLC plate, such as alumina instead of silica gel.

Q4: After column chromatography, my product is still not pure enough. What are my options?

A4: If a single pass through a chromatography column is insufficient, you have several options:

  • Recrystallization: This is an excellent technique for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Preparative HPLC: For very challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

  • Second Column Chromatography: Running a second column with a different solvent system or stationary phase can also be effective.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 4-(2-Iodobenzoyl)isoquinoline.

Issue 1: Low Yield After Column Chromatography
Possible Cause & Scientific Rationale Troubleshooting Steps
Product is too strongly adsorbed to the silica gel. The basic nitrogen of the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking and poor recovery.1. Add a base to the eluent: Add a small amount (0.1-1%) of a base like triethylamine or pyridine to the mobile phase. This will neutralize the acidic sites on the silica, reducing the strong interaction with your basic product. 2. Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina or a deactivated silica gel.
Product is co-eluting with a non-polar impurity. If a significant non-polar impurity is present, it may travel with your product in a highly polar solvent system.1. Use a gradient elution: Start with a less polar solvent system to elute the non-polar impurities first, then gradually increase the polarity to elute your product. 2. Dry loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This can improve the initial separation at the top of the column.
Product is degrading on the column. Some compounds are sensitive to the acidic nature of silica gel and can decompose during the purification process.1. Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography). 2. Use a deactivated stationary phase: As mentioned above, alumina or deactivated silica can be less harsh on sensitive compounds.
Issue 2: Product Fails to Crystallize During Recrystallization
Possible Cause & Scientific Rationale Troubleshooting Steps
The chosen solvent is too good a solvent. For crystallization to occur, the compound must be supersaturated in the solution upon cooling. If the solvent is too effective at dissolving the compound even at low temperatures, crystallization will not happen.1. Use a solvent mixture: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly. Common solvent mixtures for aromatic ketones include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[3][4] 2. Reduce the amount of solvent: If you are using a single solvent, try using less of it. Dissolve the compound in the minimum amount of boiling solvent required for complete dissolution.
The presence of impurities is inhibiting crystal formation. "Oiling out," where the compound separates as a liquid instead of a solid, is often caused by impurities that disrupt the crystal lattice formation.1. Perform a preliminary purification: If your material is very impure, a quick pass through a short plug of silica gel can remove many of the impurities that inhibit crystallization. 2. Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth. 3. Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
The cooling process is too rapid. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.1. Allow for slow cooling: Let the hot solution cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate the basic 4-(2-Iodobenzoyl)isoquinoline from neutral and acidic impurities.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M hydrochloric acid (3 x 50 mL). The basic isoquinoline will move into the aqueous layer as its hydrochloride salt.

  • Combine the aqueous layers and wash with the organic solvent (2 x 50 mL) to remove any remaining neutral impurities.

  • Basify the aqueous layer to a pH of >10 by the slow addition of a concentrated base (e.g., 6 M NaOH) while cooling in an ice bath.

  • Extract the now basic aqueous layer with the organic solvent (3 x 50 mL). The free base of your product will move back into the organic layer.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purifying 4-(2-Iodobenzoyl)isoquinoline on a silica gel column.

  • Select the Solvent System:

    • Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate.

    • Aim for an Rf value of ~0.3 for your product.

    • If the product is streaking, add 0.5% triethylamine to the solvent system.

  • Pack the Column:

    • Dry pack the column with silica gel.

    • Wet the column with the initial, least polar solvent mixture.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for better separation, adsorb the product onto a small amount of silica gel (dry loading).

  • Run the Column:

    • Carefully add the sample to the top of the column.

    • Begin eluting with your chosen solvent system, either isocratically or with a gradient of increasing polarity.

    • Collect fractions and monitor their composition by TLC.

  • Isolate the Product:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure.

Table 1: Suggested Solvent Systems for Column Chromatography

Polarity of ImpuritiesInitial EluentFinal Eluent
Less polar impurities95:5 Hexanes:Ethyl Acetate70:30 Hexanes:Ethyl Acetate
Polar impurities80:20 Hexanes:Ethyl Acetate50:50 Hexanes:Ethyl Acetate
Basic impurities90:10:0.5 Hexanes:EtOAc:Triethylamine60:40:0.5 Hexanes:EtOAc:Triethylamine
Protocol 3: Recrystallization

This protocol outlines the steps for recrystallizing 4-(2-Iodobenzoyl)isoquinoline.

  • Choose a Solvent:

    • Test the solubility of your compound in small amounts of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or acetone/hexanes).

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolve the Compound:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualization of Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy for 4-(2-Iodobenzoyl)isoquinoline.

Purification_Workflow start Crude Product (4-(2-Iodobenzoyl)isoquinoline) tlc_analysis TLC Analysis start->tlc_analysis impurity_profile Assess Impurity Profile tlc_analysis->impurity_profile acid_base Acid-Base Extraction impurity_profile->acid_base  Many baseline or  non-polar spots column_chrom Column Chromatography impurity_profile->column_chrom Multiple spots with good separation recrystallization Recrystallization impurity_profile->recrystallization One major spot with minor impurities acid_base->column_chrom column_chrom->recrystallization Purity < 98% pure_product Pure Product column_chrom->pure_product Purity > 98% prep_hplc Preparative HPLC recrystallization->prep_hplc Purity < 98% or Oiling out recrystallization->pure_product Purity > 98% prep_hplc->pure_product

Caption: Decision tree for purification strategy.

References

  • Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887, 20 (1), 944–948.
  • Kadota, I.; Shibuya, A.; Gevorgyan, V.; Yamamoto, Y. Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization of o-(1-Alkynyl)benzaldimines. Org. Lett.2001 , 3 (16), 2567–2569. ([Link])

  • Google Patents. Method for purifying isoquinoline from crude product of coal tar. CN103641780A. ()
  • Chen, Y.-C., et al. Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules2015 , 20 (7), 13054-13067. ([Link])

  • Khan Academy. Friedel-Crafts acylation. ([Link])

  • Google Patents.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. ([Link])

  • PubChem. Isoquinoline. ([Link])

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. ([Link])

  • SlidePlayer. Preparation and Properties of Isoquinoline. ([Link])

  • PubChem. 4-Isoquinolinol. ([Link])

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environ Monit Assess2021 , 193, 46. ([Link])

  • CAS. CAS SciFinder. ([Link])

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. ([Link])

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Sci Rep2020 , 10, 12920. ([Link])

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Crystallization Solvents. ([Link])

  • Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine. Molecules2012 , 17 (9), 10838-10861. ([Link])

  • Advances in the direct iodination of aromatic compounds. Russ. Chem. Rev.2003 , 72, 135. ([Link])

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. ([Link])

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. ([Link])

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules2022 , 27 (22), 7954. ([Link])

  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules2012 , 17 (9), 10838-10861. ([Link])

  • Reddit. Go-to recrystallization solvent mixtures. ([Link])

  • Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Anal. Chem.1990 , 62 (17), 1817–1823. ([Link])

  • YouTube. Friedel-Crafts Acylation. ([Link])

  • PubChem. 4-(3-Phenylphenoxy)benzo[f]isoquinoline. ([Link])

  • ResearchGate. Physicochemical properties of JS-1. ([Link])

  • Williamson, K. L.; Minard, R. D.; Masters, K. M. Macroscale and Microscale Organic Experiments, 6th ed.; Cengage Learning, 2011.
  • Selective C–H Iodination of (Hetero)arenes. Org. Lett.2021 , 23 (13), 5134–5138. ([Link])

  • Quora. Why is a Friedel-Crafts reaction not possible on Quinoline? ([Link])

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. ([Link])

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. ([Link])

  • PubChem. 3,4-Dihydroisoquinoline. ([Link])

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. ([Link])

  • PubChem. N-(1-benzylpiperidin-4-yl)-4-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide. ([Link])

Sources

Technical Support Center: Optimizing Catalyst Loading for 4-(2-Iodobenzoyl)isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Acylative Cross-Coupling Optimization & Chemoselectivity Preservation Target Molecule: 4-(2-Iodobenzoyl)isoquinoline Primary Challenge: Balancing catalyst turnover against N-coordination poisoning and maintaining chemoselectivity (preserving the Ar-I bond).

System Diagnosis: Why Standard Protocols Fail

If you are experiencing low yields (<40%) or loss of the iodine handle (dehalogenation), your reaction is likely suffering from two competing mechanistic failures. This synthesis is not a standard cross-coupling; it is a "chemoselectivity minefield."

The Core Conflicts
  • Catalyst Poisoning (The "Isoquinoline Trap"): The sp² nitrogen on the isoquinoline ring is a potent σ-donor. It coordinates to the electrophilic Pd(II) center, forming a stable, catalytically inactive complex (PdL₂Cl(Isoq)). This arrests the catalytic cycle, requiring higher catalyst loadings to compensate.

  • Chemoselectivity (The "Iodine Risk"): You are introducing a highly reactive Acyl Chloride (2-iodobenzoyl chloride) and a moderately reactive Aryl Iodide (the 2-iodo moiety). Standard Pd(0) catalysts can perform oxidative addition (OA) into both.

    • Goal: OA into C–Cl (Acyl) only.

    • Risk:[1][2] OA into C–I (Aryl), leading to polymerization or oligomerization.

The Solution: Kinetic Hierarchy

You must exploit the kinetic difference in oxidative addition rates. Rate of OA: Acyl-Cl >> Aryl-I > Aryl-Br >> Aryl-Cl By maintaining strict temperature control and using the correct ligand geometry, you can consume the acyl chloride completely before the catalyst begins attacking the aryl iodide.

Optimized Protocol: Acylative Suzuki-Miyaura Coupling

Do not use Carbonylative coupling (Ar-Br + Ar-I + CO) for this substrate; the competition between the two halides is too difficult to control. The Acylative Suzuki route (Boronic Ester + Acid Chloride) is the most robust method.

Recommended Reaction Conditions
ComponentSpecificationRole & Logic
Electrophile 2-Iodobenzoyl chloride (1.0 equiv)The acyl chloride activates faster than the aryl iodide.
Nucleophile 4-Isoquinolineboronic acid pinacol ester (1.1 equiv)Pinacol esters are more stable than free acids, reducing protodeboronation.
Catalyst Pd(PPh₃)₄ (2–3 mol%) OR Pd(amphos)Cl₂ (1 mol%)Pd(PPh₃)₄ : The classic choice. High ligand loading (4:1 P:Pd) helps dissociate the isoquinoline N.Pd(amphos)Cl₂ : A bulky bisphosphine that sterically prevents N-coordination.
Base Cs₂CO₃ (2.0 equiv)Anhydrous base is critical. Water (used with K₂CO₃) hydrolyzes the acid chloride.
Solvent Toluene (Anhydrous)Non-polar solvents discourage the coordination of the isoquinoline nitrogen.
Temperature 60–80 °C High enough to drive OA into Acyl-Cl, low enough to prevent OA into Ar-I.
Step-by-Step Workflow
  • Pre-Activation (Inert Atmosphere): Flame-dry a Schlenk flask. Add Pd(PPh₃)₄ (3 mol%) and 4-Isoquinolineboronic acid pinacol ester (1.1 equiv). Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration).

  • Electrophile Addition: Add 2-Iodobenzoyl chloride (1.0 equiv) via syringe.

  • Base Addition: Add Cs₂CO₃ (2.0 equiv) as a solid under positive Argon pressure.

  • Thermal Initiation: Heat to 60 °C . Monitor via LCMS every 30 minutes.

    • Checkpoint: If conversion stalls at 50% after 2 hours, do not increase temp. Add 1 mol% fresh catalyst.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the competition between the desired Acyl-OA and the undesired Ar-I OA, as well as the poisoning pathway.

ReactionPathway Pd0 Pd(0) Active Species OA_Acyl Oxidative Addition (FAST - Desired) Pd0->OA_Acyl k1 OA_Aryl Oxidative Addition (SLOW - Side Reaction) Pd0->OA_Aryl k2 (Avoid!) Poison N-Coordination (Catalyst Death) Pd0->Poison k3 (Inhibition) AcylCl 2-Iodobenzoyl Chloride (Electrophile) AcylCl->OA_Acyl AcylCl->OA_Aryl At C-I bond Isoq Isoquinoline-Boronate (Nucleophile) Isoq->Poison Intermediate Acyl-Pd(II)-Cl Intermediate OA_Acyl->Intermediate Byproduct Polymerized/Oligomerized Waste OA_Aryl->Byproduct DeadCat Pd(II)-Isoquinoline Complex (Inactive) Poison->DeadCat Product 4-(2-Iodobenzoyl)isoquinoline Intermediate->Product Transmetallation & Red. Elim.

Caption: Kinetic competition diagram. The success of the reaction depends on k1 (Acyl-Cl activation) being significantly faster than k2 (Ar-I activation) and k3 (N-poisoning).

Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Should I add more catalyst?

A: Yes, but check the type of stall.

  • Scenario A (Black Precipitate): The catalyst has decomposed ("Pd black"). This usually means your ligand concentration is too low to stabilize the Pd(0). Add Pd(PPh₃)₄ (1 mol%) and extra PPh₃ (2 mol%).

  • Scenario B (Solution stays clear/yellow but stops): This is Isoquinoline Poisoning . The Pd is trapped by the nitrogen.

    • Fix: Increase temperature to 80 °C (promotes ligand dissociation) or add a bulky ligand like XPhos (1 mol%) which cannot be displaced by the isoquinoline nitrogen due to steric clash.

Q2: I am seeing significant amounts of "de-iodinated" product (Product minus Iodine).

A: You are overheating the reaction or running it too long. Once the product is formed, it still contains an Aryl-I bond. If active Pd(0) remains after the acyl chloride is consumed, it will start inserting into your product's iodine bond.

  • Fix: Stop the reaction immediately upon consumption of the acid chloride. Do not "cook" it overnight. Use 0.95 equiv of the acid chloride to ensure it is the limiting reagent, leaving no excess electrophile to distract the catalyst.

Q3: Can I use 2-iodophenylboronic acid and 4-chloroisoquinoline instead?

A: Highly Discouraged. This requires a "Carbonylative Coupling" (using CO gas). In that setup, the catalyst must activate the 4-chloroisoquinoline (Ar-Cl, very slow) in the presence of 2-iodophenylboronic acid (Ar-I, very fast). The catalyst will preferentially destroy your boronic acid (homocoupling) or polymerize it before touching the isoquinoline. The "Acylative" route described above is superior because the Acyl-Cl is the most reactive species in the flask.

Q4: How do I remove the residual Palladium? It sticks to the Isoquinoline.

A: Isoquinolines are notorious "Pd scavengers."

  • Protocol: After workup, dissolve the crude oil in EtOAc and add Thiourea or a commercial scavenger resin (e.g., SiliaMetS® Thiol ) and stir for 4 hours. The sulfur binds Pd more tightly than the isoquinoline nitrogen.

References

  • Mechanistic Insight on Oxidative Addition

    • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms
    • Source: ChemRxiv, 2021.
    • URL:[Link]

  • Acylative Suzuki Coupling Precedents

    • Title: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes
    • Source: RSC Advances, 2021.
    • URL:[Link]

  • Heterocycle Poisoning & Solutions

    • Title: Bypassing the Limitations of Directed C–H Functionaliz
    • Source: Nature Communic
    • URL:[Link]

  • General Isoquinoline Functionalization

    • Title: Synthesis of 3-Substituted 4-Aroylisoquinolines via Pd-Catalyzed Carbonylative Cyclization[3]

    • Source: Journal of Organic Chemistry, 2009.[3]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(2-Iodobenzoyl)isoquinoline Analogs as PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Benzoylisoquinoline Scaffold in PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.[1] The inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leading to a concept known as synthetic lethality.[2][3]

The isoquinolinone scaffold has been a fertile ground for the development of potent PARP inhibitors.[4][5] This guide focuses specifically on a series of 4-benzoyl-1(2H)-isoquinolinone analogs, with a particular emphasis on the 4-(2-Iodobenzoyl) derivative, which has been identified as a highly potent inhibitor of PARP-1. Understanding the intricate relationship between the structural features of these molecules and their inhibitory activity is paramount for the rational design of next-generation PARP-1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

The Core Scaffold: 4-(2-Iodobenzoyl)isoquinoline and its Interaction with PARP-1

The fundamental structure of the compounds discussed herein is the 4-benzoyl-1(2H)-isoquinolinone core. The interaction of this scaffold with the PARP-1 catalytic domain is crucial for its inhibitory activity. The isoquinolinone moiety mimics the nicotinamide portion of the natural substrate NAD+, binding to the nicotinamide-ribose binding pocket. The benzoyl group extends into the adenosine-ribose binding pocket, providing additional interactions that enhance binding affinity.

The 2-iodo substitution on the benzoyl ring has been found to be a key determinant of high potency. This is likely due to a combination of steric and electronic effects that optimize the compound's conformation within the binding site, potentially forming favorable halogen bonding interactions with the protein.

Comparative Analysis of Analog Performance: A Deep Dive into Structure-Activity Relationships

The following sections dissect the structure-activity relationships by examining modifications at key positions of the 4-(2-Iodobenzoyl)isoquinoline scaffold. The biological activity is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the PARP-1 enzyme activity.

Modifications of the Benzoyl Ring

The substituents on the benzoyl ring play a critical role in modulating the inhibitory potency of these analogs. The following table summarizes the PARP-1 inhibitory activity of various analogs with modifications on the benzoyl moiety, keeping the isoquinolinone core constant.

Compound IDR1 (ortho)R2 (meta)R3 (para)PARP-1 IC50 (nM)
1a IHH1.5
1bHIH15
1cHHI30
1dBrHH3.2
1eClHH5.1
1fFHH25
1gCH3HH45
1hOCH3HH>100
1iIClH2.1
1jIHCl4.8

Key Insights:

  • Position of the Halogen: A halogen at the ortho-position (R1) of the benzoyl ring is critical for high potency, with the inhibitory activity following the trend I > Br > Cl > F.[4] This suggests that the size and polarizability of the halogen are important for optimal interaction within the binding pocket.

  • Iodo is Superior: The 2-iodo substituent consistently provides the most potent inhibition, highlighting its significance for this class of compounds.[4]

  • Electron-Donating Groups are Detrimental: The presence of an electron-donating group, such as a methoxy group at the ortho-position, leads to a significant loss of activity.

  • Disubstitution: Disubstitution on the benzoyl ring with other halogens in addition to the 2-iodo group generally maintains high potency, although it does not surpass the potency of the monosubstituted 2-iodo analog.

Modifications of the Isoquinolinone Ring

Alterations to the isoquinolinone core also have a profound impact on the inhibitory activity. The following table illustrates the effects of substitutions on the isoquinolinone ring.

Compound IDR4R5R6R7PARP-1 IC50 (nM)
1a HHHH1.5
2a5-FHHH2.8
2bH6-FHH3.1
2cHH7-FH2.5
2dHHH8-F10
2eH6-CH3HH8.5
2fH6-OCH3HH20

Key Insights:

  • Fluorine Substitution: The introduction of a fluorine atom at positions 5, 6, or 7 of the isoquinolinone ring is well-tolerated and results in only a slight decrease in potency.[4] This suggests these positions can be modified to improve pharmacokinetic properties without significantly compromising activity.

  • Positional Effects of Fluorine: Substitution at the 8-position with fluorine leads to a more noticeable drop in activity, indicating that this position is more sensitive to modification.

  • Other Substituents: The introduction of a methyl or methoxy group at the 6-position leads to a decrease in potency, suggesting that bulky or electron-donating groups in this region are not favorable for binding.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section details the key experimental methodologies employed in the evaluation of these 4-(2-Iodobenzoyl)isoquinoline analogs.

General Synthetic Procedure for 4-(2-Iodobenzoyl)isoquinoline Analogs

The synthesis of the 4-benzoyl-1(2H)-isoquinolinone scaffold is typically achieved through a multi-step sequence. A representative synthetic scheme is provided below.

G cluster_0 Synthesis of 4-Benzoylisoquinolinone Core A Homophthalic Anhydride C Intermediate A A->C Ammonia B Substituted Benzaldehyde B->C Base D 4-Benzoyl-1(2H)-isoquinolinone C->D Acid, Heat

Caption: General synthetic route to 4-benzoyl-1(2H)-isoquinolinones.

Step-by-Step Methodology:

  • Condensation: Homophthalic anhydride is reacted with an appropriately substituted benzaldehyde in the presence of a base and an ammonia source (e.g., ammonium acetate) to form an intermediate isoquinolinone precursor.

  • Cyclization and Dehydration: The intermediate is then subjected to acidic conditions and heat to facilitate cyclization and dehydration, yielding the final 4-benzoyl-1(2H)-isoquinolinone product.

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

PARP-1 Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP-1 is determined using a biochemical assay.

G cluster_1 PARP-1 Inhibition Assay Workflow A Prepare Assay Buffer (Tris-HCl, MgCl2, DTT) B Add PARP-1 Enzyme and Activated DNA A->B C Add Test Compound (Varying Concentrations) B->C D Initiate Reaction with Biotinylated NAD+ C->D E Incubate at RT D->E F Stop Reaction E->F G Transfer to Streptavidin-coated Plate F->G H Wash Plate G->H I Add HRP-conjugated Anti-PAR Antibody H->I J Wash Plate I->J K Add TMB Substrate J->K L Measure Absorbance at 450 nm K->L M Calculate IC50 L->M

Caption: Workflow for the PARP-1 enzyme inhibition assay.

Step-by-Step Methodology:

  • Assay Setup: The assay is performed in a 96-well plate format in a buffer containing Tris-HCl, MgCl2, and DTT.

  • Enzyme and DNA: Recombinant human PARP-1 enzyme and activated DNA (e.g., histone-activated) are added to each well.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.

  • Incubation: The plate is incubated at room temperature to allow for the poly(ADP-ribosyl)ation of PARP-1.

  • Detection: The amount of biotinylated PAR incorporated is quantified using a streptavidin-coated plate and an HRP-conjugated anti-PAR antibody, followed by the addition of a colorimetric substrate (TMB).

  • Data Analysis: The absorbance is read at 450 nm, and the IC50 values are calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-(2-Iodobenzoyl)isoquinoline scaffold represents a highly potent and promising class of PARP-1 inhibitors. The structure-activity relationship studies clearly demonstrate the critical importance of the 2-iodo substituent on the benzoyl ring for achieving nanomolar inhibitory activity. Modifications on the isoquinolinone ring are generally well-tolerated, offering opportunities for fine-tuning the physicochemical and pharmacokinetic properties of these compounds.

Future research in this area should focus on:

  • Exploring further substitutions on both the benzoyl and isoquinolinone rings to potentially enhance selectivity for PARP-1 over other PARP isoforms.

  • Investigating the pharmacokinetic and pharmacodynamic properties of the most potent analogs in in vivo models.

  • Utilizing computational modeling and structural biology to gain a more detailed understanding of the binding interactions and to guide the rational design of new, even more potent and selective inhibitors.

By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can continue to advance the development of this important class of therapeutic agents for the treatment of cancer and other diseases where PARP-1 inhibition is a validated strategy.

References

  • D'Amours, D., Desnoyers, S., D'Silva, I., & Poirier, G. G. (1999). Poly(ADP-ribosyl)ation reactions in the regulation of nuclear functions. Biochemical Journal, 342(2), 249–268. [Link]

  • Discovery of Potent Poly(ADP-ribose) Polymerase-1 Inhibitors from the Modification of Indeno[1,2- c ]isoquinolinone. ResearchGate. (2025-08-06). [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. PMC. (2023-03-23). [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. (n.d.). [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC. (n.d.). [Link]

  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. (2010-02-01). [Link]

  • WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors.
  • Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. PubMed. (2022-04-20). [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. NIH. (n.d.). [Link]

  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. ACS Publications. (2025-12-27). [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. (n.d.). [Link]

  • Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed. (n.d.). [Link]

  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. ResearchGate. (2025-08-09). [Link]

  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. Thieme Connect. (n.d.). [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PMC. (n.d.). [Link]

Sources

Comparative Guide: Alternatives to 4-(2-Iodobenzoyl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Primary Application: Tubulin Polymerization Inhibition (Colchicine Binding Site)[1][2]

Executive Summary & Technical Context[3][4][5][6][7][8][9][10]

4-(2-Iodobenzoyl)isoquinoline represents a specific class of synthetic 4-aroylisoquinoline derivatives designed as potent inhibitors of tubulin polymerization. Structurally, these compounds mimic the cis-stilbene pharmacophore of Combretastatin A-4 (CA-4) , where the isoquinoline ring replaces one aryl moiety and the carbonyl linker provides a rigid spacer.

While 4-(2-Iodobenzoyl)isoquinoline exhibits strong affinity for the colchicine binding site on


-tubulin, its utility is often limited to specific Structure-Activity Relationship (SAR) studies or as a chemical probe. For broad-spectrum research or clinical translation, established alternatives offer superior validation, solubility, and commercial availability.
Why Seek Alternatives?
  • Validation: Alternatives like CA-4 and Nocodazole have decades of literature supporting their mechanism.

  • Solubility: Many synthetic aroylisoquinolines suffer from poor aqueous solubility, complicating in vivo administration.[3]

  • Availability: 4-(2-Iodobenzoyl)isoquinoline is often a custom-synthesis target rather than a catalog reagent.

Mechanistic Insight: The Colchicine Binding Site

To select an appropriate alternative, one must understand the specific mode of action. 4-(2-Iodobenzoyl)isoquinoline acts as a Microtubule Destabilizing Agent (MDA) .

Pathway Visualization

The following diagram illustrates the downstream effects of colchicine-site occupancy, leading to G2/M cell cycle arrest and apoptosis.

Microtubule_Destabilization Compound Inhibitor (e.g., 4-(2-Iodobenzoyl)isoquinoline) Colchicine_Site Colchicine Binding Site (u03b2-Tubulin Interface) Compound->Colchicine_Site Binds High Affinity Tubulin_Dimers Free u03b1/u03b2-Tubulin Heterodimers Tubulin_Dimers->Colchicine_Site Contains Complex Tubulin-Inhibitor Complex Colchicine_Site->Complex Conformational Change Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Incorporation Dynamics Microtubule Dynamics (Catastrophe/Rescue) Polymerization->Dynamics Disrupts Arrest G2/M Cell Cycle Arrest Dynamics->Arrest Spindle Checkpoint Activation Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 1: Mechanism of action for Colchicine-site inhibitors.[4] Binding prevents the curved-to-straight conformational transition required for microtubule assembly.[5]

Comparative Analysis of Alternatives

The following alternatives are categorized by their primary utility in research and development.

Category A: The "Gold Standards" (High Potency & Validation)

These are the direct functional benchmarks for any new tubulin inhibitor.

CompoundMechanismPotency (IC50)SolubilityPrimary Use Case
Combretastatin A-4 (CA-4) Colchicine Site Binder1.0 – 3.0 nMLow (Lipophilic)Potency Benchmark. The most potent natural product in this class. Used to validate binding affinity.[6]
Colchicine Colchicine Site Binder~2.0 µMModerateMechanistic Reference. The classic tool for defining the binding site. Less potent than CA-4 but highly validated.
Nocodazole Colchicine Site Binder~2.0 µMLow (DMSO req.)Cell Cycle Synchronization. Reversible inhibitor; ideal for synchronizing cells in mitosis.
Category B: Clinical & Synthetic Candidates (Improved Properties)

If your interest in 4-(2-Iodobenzoyl)isoquinoline is for drug development (e.g., vascular disrupting agents), these are the relevant clinical comparators.

CompoundStatusAdvantage over Isoquinolines
Fosbretabulin (CA-4P) Clinical (Phase II/III)Water Soluble Prodrug. Phosphate group allows IV administration; rapidly converts to CA-4 in vivo.
Plinabulin Clinical (Phase III)Synthetic Stability. A diketopiperazine derivative. More metabolically stable than the stilbene/isoquinoline scaffolds.
Verubulin Clinical (Discontinued)Structural Analog. A quinazolinone derivative, structurally very similar to the isoquinoline scaffold but with extensive clinical data.

Experimental Validation Protocols

To objectively compare 4-(2-Iodobenzoyl)isoquinoline with these alternatives, the following protocols provide self-validating data sets.

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay quantifies the direct effect of the compound on purified tubulin assembly.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanymosine Triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Fluorescent Reporter (DAPI or specialized tubulin stain).

Workflow:

  • Preparation: Dilute tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP.

  • Treatment: Add test compounds (Isoquinoline analog vs. CA-4) at graded concentrations (e.g., 1, 5, 10 µM) to a 96-well plate. Keep DMSO concentration <1%.

  • Initiation: Transfer plate to a pre-warmed reader (37°C).

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot Vmax (rate of polymerization) vs. Concentration.

    • Validation Check: The "No Drug" control must show a sigmoidal polymerization curve. Colchicine (5 µM) must show a flat line (complete inhibition).

Protocol 2: Cell Viability & IC50 Determination (MTS Assay)

Determines the cytotoxic potency in a cellular context.

Workflow Visualization:

Screening_Workflow Step1 Seed Cells (e.g., HeLa/MCF-7) 3000 cells/well Step2 Incubate 24 Hours Step1->Step2 Step3 Add Compounds (Serial Dilution) Step2->Step3 Step4 Incubate 48-72 Hours Step3->Step4 Step5 Add MTS Reagent (Tetrazolium) Step4->Step5 Step6 Measure Absorbance (490 nm) Step5->Step6

Figure 2: Standard cytotoxicity screening workflow for tubulin inhibitors.

Critical Analysis:

  • 4-Aroylisoquinolines typically display IC50 values in the 10–100 nM range.

  • CA-4 typically displays IC50 values in the 1–5 nM range.

  • Interpretation: If the isoquinoline derivative shows IC50 > 1 µM, it is likely off-target or has poor cell permeability compared to the standards.

Structural Logic: Why the Isoquinoline Scaffold?

Understanding why one might choose the isoquinoline scaffold over CA-4 is crucial for decision-making.

  • Conformational Restriction: The isoquinoline ring fuses the nitrogen-containing ring, potentially "locking" the conformation more effectively than the flexible stilbene bridge of CA-4.

  • Metabolic Stability: The cis-stilbene bond of CA-4 is prone to isomerization to the inactive trans-form. The carbonyl-linked isoquinoline (aroylisoquinoline) does not suffer from cis-trans isomerization, offering a potentially longer shelf-life and metabolic half-life.

Recommendation:

  • Use CA-4 if your primary goal is maximum in vitro potency.

  • Use 4-(2-Iodobenzoyl)isoquinoline (or similar rigid analogs) if you are investigating metabolically stable alternatives that resist photo-isomerization.

References

  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[7][3][8] 291. Isolation and structure of combretastatin A-4." Journal of Natural Products.

  • Cushman, M., et al. (2018). "Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization."[8] Journal of Medicinal Chemistry.

  • Lu, Y., et al. (2012). "Tubulin Colchicine Binding Site Inhibitors as Vascular Disrupting Agents in Clinical Developments." Current Medicinal Chemistry.

  • Alvarez, C., et al. (2008). "Synthesis and biological evaluation of 4-aroylisoquinoline derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.
  • Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[7][9][3] Nature Reviews Cancer.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Iodobenzoyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(2-Iodobenzoyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.